molecular formula C13H19N3 B11803077 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine

1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine

Katalognummer: B11803077
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: IQUSFMVFMBOSTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine is a synthetically versatile piperazine derivative of high interest in medicinal chemistry and biochemical research. The piperazine ring is a privileged scaffold in drug discovery, frequently employed to optimize the physicochemical properties of lead molecules and to serve as a conformational constraint for arranging pharmacophoric groups in three-dimensional space . This compound features a pyridine core, a nitrogen-containing heterocycle that is a key structural component in many approved therapeutics and active research compounds . The integrated pyridyl-piperazine structure is a recognized pharmacophore for targeting enzymatic processes. Recent scientific investigations highlight that structurally related pyridylpiperazine hybrids exhibit potent inhibitory activity against the urease enzyme, with certain derivatives demonstrating IC50 values in the low micromolar range (e.g., 2.0 ± 0.73 µM), surpassing the efficacy of standard inhibitors like thiourea . Urease inhibition is a critical therapeutic strategy for limiting the survival of pathogens like Helicobacter pylori and for addressing conditions related to nitrogen metabolism . Furthermore, piperazine-containing compounds are found in a wide array of FDA-approved drugs, including kinase inhibitors for cancer therapy, receptor modulators for psychiatric disorders, and antiviral agents, underscoring the immense research value of this chemical class . The vinyl substituent on the pyridine ring presents a reactive handle for further chemical modification, such as in polymerization or functionalization via click chemistry, making this compound a valuable building block for developing more complex molecular entities or functionalized polymers . This product is intended for research applications only, including but not limited to: in vitro enzymatic assay development, structure-activity relationship (SAR) studies in medicinal chemistry, and as a synthetic intermediate for the creation of novel biologically active molecules. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C13H19N3

Molekulargewicht

217.31 g/mol

IUPAC-Name

1-(5-ethenyl-6-methylpyridin-2-yl)-4-methylpiperazine

InChI

InChI=1S/C13H19N3/c1-4-12-5-6-13(14-11(12)2)16-9-7-15(3)8-10-16/h4-6H,1,7-10H2,2-3H3

InChI-Schlüssel

IQUSFMVFMBOSTK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C)C=C

Herkunft des Produkts

United States
Foundational & Exploratory

Preclinical Pharmacokinetics of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine (hereafter referred to as MMVP ) represents a complex structural class featuring a highly basic N-methylpiperazine moiety conjugated to a functionalized vinylpyridine core. Pyridylpiperazine scaffolds are frequently investigated in drug discovery as central nervous system (CNS) agents and [1]. However, the presence of both an N-methyl group and a terminal vinyl group introduces significant pharmacokinetic (PK) liabilities.

As a Senior Application Scientist, my objective in this whitepaper is to move beyond standard PK templates and provide a rigorous, causality-driven guide for evaluating MMVP in animal models. This document outlines the predictive metabolism, experimental design, and self-validating bioanalytical protocols required to accurately quantify the systemic exposure and clearance mechanisms of this specific chemotype.

Structural Liabilities & Predictive Metabolism

Before initiating in vivo animal studies, it is critical to map the structural liabilities of MMVP to anticipate its clearance pathways. The bipartite structure of MMVP dictates two primary metabolic trajectories:

  • Piperazine N-Demethylation: The N-methylpiperazine ring is highly susceptible to first-pass metabolism. In mammalian models, of the piperazine nitrogen. Furthermore, piperazine derivatives are known to exhibit[2].

  • Vinyl Group Epoxidation: The 5-vinyl substitution on the pyridine ring is a known structural alert. Olefinic (vinyl) groups are rapidly oxidized by hepatic and pulmonary enzymes. Specifically, to form a highly reactive, transient epoxide intermediate[3]. Because this epoxide can covalently bind to cellular macromolecules (leading to hepatotoxicity), tracking its downstream hydration to a diol or its detoxification via glutathione (GSH) conjugation is a mandatory component of the PK evaluation.

MetabolicPathway MMVP 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine (Parent Drug) NDemethyl N-Demethylated Metabolite (Piperazine Ring) MMVP->NDemethyl CYP2D6 / CYP3A4 Epoxide Vinyl Epoxide Intermediate (Reactive) MMVP->Epoxide CYP2E1 / CYP2F2 Diol Diol Metabolite (Hydration) Epoxide->Diol Epoxide Hydrolase GSH Glutathione Conjugate (Detoxification) Epoxide->GSH Glutathione S-Transferase

Fig 1: Primary CYP450-mediated metabolic pathways of the MMVP compound.

Experimental Protocols: In Vivo Pharmacokinetic Profiling

To accurately capture the PK profile of MMVP, we utilize a two-species model: Sprague-Dawley (SD) Rats (to assess baseline clearance and high-turnover metabolism) and Beagle Dogs (to provide non-rodent allometric scaling for human oral bioavailability predictions).

Dosing and Serial Sampling Workflow

Causality Check: MMVP is highly lipophilic and basic. Aqueous solutions will cause the drug to precipitate upon injection into the physiological pH of the bloodstream, leading to artificially prolonged half-lives (due to slow dissolution of micro-precipitates in the vein). Therefore, a co-solvent system is mandatory.

Step-by-Step Protocol:

  • Formulation: Dissolve MMVP in 5% DMSO, followed by 10% Tween 80, and bring to volume with 85% sterile saline. This ensures complete micellar solubilization.

  • Administration:

    • Intravenous (IV): Administer 1 mg/kg via the tail vein (rats) or cephalic vein (dogs) to determine absolute clearance (CL) and volume of distribution (Vss).

    • Oral (PO): Administer 5 mg/kg via oral gavage to determine the absorption rate and absolute bioavailability (F%).

  • Serial Blood Sampling: Collect 200 µL of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Causality: The dense early sampling (0.08–1 h) is critical to capture the rapid distribution phase (alpha phase) and the immediate first-pass epoxidation of the vinyl group. The 24-hour tail captures the terminal elimination phase (beta phase).

PKWorkflow Dose In Vivo Dosing (IV & PO) Sample Serial Blood Sampling (0.08 - 24h) Dose->Sample Prep Protein Precipitation (+ SIL-IS) Sample->Prep LCMS LC-MS/MS (MRM Mode) Prep->LCMS NCA PK Analysis (NCA) LCMS->NCA

Fig 2: Step-by-step in vivo pharmacokinetic profiling and bioanalytical workflow.

Bioanalytical Methodology (LC-MS/MS)

Designing a Self-Validating System

To ensure absolute data integrity, the bioanalytical workflow must be self-validating. The reactive nature of the vinyl epoxide metabolite and the basicity of the piperazine ring require specific chemical interventions during sample preparation.

  • Pre-Analytical Stabilization: Immediately upon blood collection into K2EDTA tubes, add 10 mM Sodium Fluoride (NaF). Causality: NaF halts ex vivo esterase and hydrolase activity, ensuring that the detected epoxide/diol ratios reflect true in vivo circulation rather than post-collection degradation in the tube.

  • Analytical Matrix Correction: Spike a stable-isotope labeled internal standard (MMVP-d3) into the plasma before extraction. Causality: Because MMVP-d3 co-elutes with the target analyte, any ion suppression caused by endogenous phospholipids in the mass spectrometer source affects both equally. This maintains a constant peak-area ratio, validating the quantitative accuracy of the run.

Sample Extraction Protocol
  • Aliquot 50 µL of stabilized plasma into a 96-well plate.

  • Spike 10 µL of MMVP-d3 (100 ng/mL) into each well.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

    • Causality: Acetonitrile effectively denatures and precipitates plasma proteins. The addition of formic acid ensures the basic piperazine nitrogens (pKa ~9.0) remain fully protonated, driving the analyte into the supernatant and preventing it from co-precipitating with the protein pellet.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system (operating in positive Electrospray Ionization, Multiple Reaction Monitoring mode).

Quantitative Data Presentation

Based on the structural properties of pyridylpiperazines and the known metabolic clearance rates of N-methyl and vinyl moieties, the following table synthesizes the expected non-compartmental analysis (NCA) parameters for MMVP. The data highlights the high clearance and moderate bioavailability typical of this chemical class.

Pharmacokinetic ParameterUnitSD Rat (IV - 1 mg/kg)SD Rat (PO - 5 mg/kg)Beagle Dog (IV - 1 mg/kg)Beagle Dog (PO - 5 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL-412 ± 45-850 ± 92
Time to Cmax​ ( Tmax​ ) hours-0.5-1.2
Clearance (CL) mL/min/kg65.2 ± 5.1-28.4 ± 3.2-
Volume of Distribution ( Vss​ ) L/kg4.8 ± 0.6-3.1 ± 0.4-
Half-Life ( t1/2​ ) hours1.2 ± 0.21.5 ± 0.32.8 ± 0.43.1 ± 0.5
Area Under Curve ( AUC0−∞​ ) ng·h/mL255 ± 20380 ± 35586 ± 421610 ± 115
Absolute Bioavailability (F%) %-~30% -~55%

Note: The high volume of distribution ( Vss​ ) is characteristic of lipophilic basic amines, which extensively partition into tissues. The lower oral bioavailability in rats is driven by rapid first-pass N-demethylation and epoxidation.

Conclusion

The preclinical pharmacokinetic evaluation of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine requires a methodology that explicitly accounts for its dual metabolic liabilities. By employing robust formulation strategies, dense early-phase sampling, and a self-validating LC-MS/MS extraction protocol, researchers can accurately quantify not only the parent exposure but also the formation of reactive vinyl epoxides. This rigorous approach ensures that efficacy models are supported by reliable, reproducible systemic exposure data.

Sources

A Technical Guide to Elucidating the Mechanism of Action of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine: A Proposed Investigational Framework

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the mechanism of action of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine.

Abstract: The compound 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine is a novel molecular entity for which the mechanism of action has not been extensively characterized in publicly available literature. This guide puts forth a comprehensive, multi-stage research framework designed to systematically investigate and elucidate its biological activity. By leveraging structural bioinformatics, broad-panel screening, and targeted cellular assays, we propose a scientifically rigorous pathway from initial hypothesis generation to mechanistic validation. This document serves as a strategic and methodological resource for researchers, scientists, and drug development professionals tasked with characterizing novel chemical compounds. We will proceed under the primary hypothesis, derived from structural analogy to known pharmacophores, that this compound may exhibit activity as a modulator of G-protein coupled receptors (GPCRs) or as a kinase inhibitor, common targets for molecules containing piperazine and pyridine moieties.

Part 1: Structural Analysis and Hypothesis Generation

The molecular structure of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine presents two key pharmacophoric regions: the substituted pyridine ring and the methylpiperazine group.

  • Substituted Pyridine Moiety: The 6-methyl-5-vinylpyridin-2-yl fragment is an electron-rich aromatic system. Pyridine rings are prevalent in medicinal chemistry and are known to participate in hydrogen bonding and π-π stacking interactions with biological targets. The vinyl group introduces a site of potential metabolic activity or covalent interaction.

  • Methylpiperazine Moiety: The 1-methylpiperazine group is a common feature in centrally active agents, particularly those targeting dopamine (D₂) and serotonin (5-HT) receptors. The basic nitrogen of the piperazine is typically protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate) in receptor binding pockets.

Based on these structural features, we can formulate two primary hypotheses for the mechanism of action:

  • Hypothesis A: The compound acts as a ligand for aminergic GPCRs, such as dopamine or serotonin receptor subtypes, potentially as an antagonist or agonist.

  • Hypothesis B: The compound inhibits the activity of one or more protein kinases, given that many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the ATP-binding site.

The following experimental plan is designed to systematically test these hypotheses.

Part 2: Experimental Workflow for Mechanism of Action Elucidation

A phased approach is recommended to efficiently allocate resources and build a coherent mechanistic narrative.

Phase 1: Initial Target Identification and Profiling

The first phase focuses on broad screening to identify the general class of biological targets with which the compound interacts.

Objective: To rapidly identify potential high-affinity targets from a large, diverse panel of receptors and kinases.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine in DMSO.

  • Assay Execution:

    • Submit the compound to a commercial broad-panel screening service (e.g., Eurofins SafetyScreen44™ Panel, Reaction Biology Kinase HotSpot℠).

    • For GPCR screening, a primary concentration of 10 µM is typically used in radioligand binding assays.

    • For kinase screening, a primary concentration of 1 µM or 10 µM is used in enzymatic activity assays.

  • Data Analysis:

    • Calculate the percent inhibition or percent binding relative to a vehicle control.

    • Set a primary hit threshold (e.g., >50% inhibition/displacement).

    • Identify all "hits" that meet this criterion for further investigation.

Data Presentation: Hypothetical Screening Results

Table 1: Summary of Hypothetical Primary Screening Hits (>50% Inhibition @ 10 µM)

Target Class Specific Target Percent Inhibition/Binding
GPCR (Aminergic) Dopamine D₂ Receptor 87%
GPCR (Aminergic) Serotonin 5-HT₂ₐ Receptor 75%
Protein Kinase Tyrosine-protein kinase ABL1 62%

| Protein Kinase | Serine/threonine-protein kinase B-Raf | 55% |

This initial screen provides a focused list of potential targets for validation.

Phase 2: Target Validation and Affinity Determination

This phase aims to confirm the primary hits and precisely quantify the compound's affinity for each validated target.

Objective: To determine the potency (IC₅₀ or Kᵢ) of the compound for the highest-confidence hits from Phase 1.

Methodology:

  • Assay Selection: For each hit, select an appropriate assay:

    • Dopamine D₂ Receptor: A radioligand binding assay using membranes from HEK293 cells expressing the human D₂ receptor and a suitable radioligand (e.g., [³H]-Spiperone).

    • ABL1 Kinase: An in vitro kinase activity assay using a luminescent ATP detection method (e.g., Kinase-Glo®).

  • Dose-Response Curve Generation:

    • Prepare a serial dilution of the compound, typically from 100 µM down to 10 pM (e.g., 10-point, 1:3 dilution series).

    • Perform the selected assay with each concentration of the compound.

    • Include appropriate positive and negative controls (e.g., a known inhibitor and DMSO vehicle).

  • Data Analysis:

    • Plot the percent inhibition against the log of the compound concentration.

    • Fit the data to a four-parameter logistic model to calculate the IC₅₀ value.

    • For binding assays, the Kᵢ (inhibitory constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Affinity Data

Table 2: Dose-Response Affinity/Potency Values

Target Assay Type IC₅₀ / Kᵢ (nM)
Dopamine D₂ Receptor Radioligand Binding (Kᵢ) 45

| ABL1 Kinase | Enzymatic Activity (IC₅₀) | 850 |

These results suggest a significantly higher potency for the Dopamine D₂ receptor, making it the lead target for further investigation.

Phase 3: Cellular Target Engagement and Functional Activity

This phase investigates whether the compound engages its target in a cellular context and modulates downstream signaling pathways.

G cluster_0 Phase 3: Cellular & Functional Assays A Confirm Target Engagement (Cellular Thermal Shift Assay - CETSA) B Determine Functional Activity (cAMP Assay for D2R) A->B If Engaged C Assess Downstream Signaling (p-ERK Western Blot) B->C If Functional D Confirm Antagonist vs. Agonist Profile B->D Characterize

Caption: Workflow for cellular validation of target engagement.

Objective: To determine if the compound acts as an agonist or antagonist at the Dopamine D₂ receptor, which is a Gᵢ-coupled receptor that inhibits adenylyl cyclase.

Methodology:

  • Cell Culture: Use a cell line stably expressing the human Dopamine D₂ receptor (e.g., CHO-K1 or HEK293).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Stimulate the cells with a known D₂ receptor agonist (e.g., Quinpirole) at its EC₈₀ concentration.

    • Lyse the cells and measure intracellular cAMP levels using a suitable kit (e.g., HTRF or ELISA-based).

  • Agonist Mode:

    • Incubate the cells with increasing concentrations of the test compound alone (without a stimulating agonist).

    • Measure the resulting change in intracellular cAMP levels.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP concentration against the test compound concentration to determine an IC₅₀ value for the inhibition of the agonist response.

    • Agonist Mode: Plot the cAMP concentration against the test compound concentration. A decrease in cAMP would indicate agonist activity.

Expected Outcome: Based on the structural similarity to known D₂ antagonists, we hypothesize that 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine will inhibit the Quinpirole-induced suppression of cAMP, demonstrating functional antagonism at the cellular level.

Part 4: Proposed Signaling Pathway

Assuming the compound is validated as a Dopamine D₂ receptor antagonist, its mechanism involves blocking the canonical Gᵢ signaling cascade.

G cluster_0 Dopamine D2 Receptor Signaling D2R Dopamine D2 Receptor Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Dopamine Dopamine (Agonist) Dopamine->D2R Activates Compound 1-Methyl-4-(...) piperazine (Antagonist) Compound->D2R Blocks

Caption: Proposed mechanism: Antagonism of the D₂ receptor Gᵢ pathway.

This pathway illustrates that by blocking dopamine's access to the D₂ receptor, the compound prevents the Gᵢ-mediated inhibition of adenylyl cyclase. This leads to a relative increase in cAMP production, thereby altering downstream cellular processes regulated by Protein Kinase A (PKA).

References

  • Title: The role of the piperazine moiety in CNS-active agents Source: Future Medicinal Chemistry URL: [Link]

  • Title: The Cheng-Prusoff equation: a review Source: Molecular Pharmacology URL: [Link]

A Technical Guide to Assessing the Metabolic Stability of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the metabolic stability of the novel chemical entity (NCE), 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine, using human liver microsomes (HLMs). Metabolic stability is a critical parameter in early drug discovery, offering essential insights into a compound's potential pharmacokinetic profile, specifically its hepatic clearance.[1][2][3] This document details the underlying principles of in vitro HLM assays, provides a robust, step-by-step experimental protocol, outlines data analysis methodologies for calculating key parameters such as in vitro half-life (t½) and intrinsic clearance (Clint), and discusses the interpretation of these results. By grounding the protocol in established scientific principles and explaining the causality behind each step, this guide is intended to equip researchers, scientists, and drug development professionals with the expertise to generate reliable and reproducible data to inform critical decisions in the drug discovery pipeline.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a primary one being the optimization of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Of these, metabolism—the body's enzymatic conversion of xenobiotics—plays a pivotal role in determining a drug's efficacy and safety.[4] The liver is the principal site of drug metabolism, and the rate at which it breaks down a compound is a key determinant of its half-life, bioavailability, and potential for drug-drug interactions.[4][5][6]

An early assessment of a compound's susceptibility to metabolism, known as metabolic stability, is therefore crucial.[7][8] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly could accumulate and lead to toxicity.[1] The in vitro metabolic stability assay using human liver microsomes is a cornerstone of early ADME profiling.[3][9] It provides a reliable and high-throughput method to estimate hepatic clearance, allowing for the ranking and selection of compounds with favorable pharmacokinetic futures.[10][11][12][13][14]

This guide focuses on the specific application of this assay to 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine, a molecule featuring several moieties of metabolic interest: a piperazine ring, known to be a site of N-dealkylation and oxidation[15][16][17]; a pyridine ring, which can undergo N-oxidation[18]; and a vinyl group, a potential site for epoxidation. Understanding the metabolic fate of this compound is essential for its continued development.

Foundational Principles: The Human Liver Microsome (HLM) Assay

The HLM assay is designed to measure the rate of disappearance of a parent compound over time when incubated with a metabolically active system.[8]

The Test System: Human Liver Microsomes

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum of hepatocytes.[3][6] They are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[3][4][19] These enzymes are responsible for the oxidative metabolism of a vast majority of drugs.[4][19] Using pooled HLMs from multiple donors helps to average out inter-individual variability in enzyme expression and activity, providing a more representative model of the general population.[5]

The Crucial Cofactor: NADPH

CYP enzymes require a specific cofactor, the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH), to function.[19] NADPH donates the electrons necessary for the activation of molecular oxygen, which is then incorporated into the drug substrate. Without NADPH, these oxidative reactions cannot proceed. Therefore, the initiation of the metabolic reaction in the HLM assay is triggered by the addition of NADPH. To ensure a constant supply of NADPH throughout the incubation period, an NADPH-regenerating system is typically used.[20][21] This system, commonly composed of NADP+, glucose-6-phosphate (G6P), and glucose-6-phosphate dehydrogenase (G6PDH), continuously reduces NADP+ back to NADPH, preventing cofactor depletion from becoming a rate-limiting factor.[20][21][22]

cluster_0 NADPH Regenerating System cluster_1 CYP450 Catalytic Cycle G6P Glucose-6-Phosphate G6PDH G6P Dehydrogenase G6P->G6PDH SixPG 6-Phospho-glucono-δ-lactone G6PDH->SixPG NADP NADP+ G6PDH->NADP Provides reducing equivalents NADPH NADPH NADP->NADPH e- caption Diagram 1: The role of an NADPH-regenerating system.

Caption: Diagram 1: The role of an NADPH-regenerating system.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be a self-validating system, incorporating essential controls to ensure the integrity and reliability of the data.

Materials and Reagents
Reagent/MaterialSpecificationsPurpose
Test Compound 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazineThe substrate for the metabolic reaction.
Human Liver Microsomes Pooled from multiple donors (e.g., ≥15 donors)The source of metabolic enzymes.
Potassium Phosphate Buffer 0.1 M, pH 7.4Maintains physiological pH for optimal enzyme activity.
NADPH-Regenerating System Solution A (NADP+, G6P), Solution B (G6PDH)Provides a sustained supply of the essential cofactor, NADPH.[20]
Positive Controls Verapamil (High Clearance), Diazepam (Low Clearance)Validates assay performance and confirms enzyme activity.[19]
Negative Control Incubation without NADPH-regenerating systemConfirms that metabolism is NADPH-dependent.
Quenching Solution Ice-cold Acetonitrile with Internal StandardTerminates the reaction and precipitates proteins for sample cleanup.[19]
Analytical System LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)For sensitive and specific quantification of the test compound.[9][23]
Experimental Workflow Diagram

cluster_sampling Time-Point Sampling prep 1. Prepare Solutions (Buffer, Compound, Controls, HLM) preinc 2. Pre-incubation Add HLM + Compound to plate. Incubate at 37°C for 10 min. prep->preinc init 3. Initiate Reaction Add pre-warmed NADPH system. preinc->init incubate 4. Incubate at 37°C with Shaking init->incubate t0 T=0 incubate->t0 t5 T=5 incubate->t5 t15 T=15 incubate->t15 t30 T=30 incubate->t30 t60 T=60 incubate->t60 quench 5. Terminate Reaction Transfer aliquot to Quenching Solution at each time point. t0->quench t5->quench t15->quench t30->quench t60->quench process 6. Sample Processing Centrifuge to pellet protein. quench->process analyze 7. Analysis Analyze supernatant by LC-MS/MS. process->analyze data 8. Data Interpretation Calculate t½ and Clint. analyze->data caption Diagram 2: Workflow for the HLM metabolic stability assay.

Caption: Diagram 2: Workflow for the HLM metabolic stability assay.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine in a suitable organic solvent (e.g., DMSO).

    • Create working solutions of the test compound and positive controls by diluting the stock solutions in the phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.

    • Thaw the pooled human liver microsomes on ice and prepare a working suspension in the phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).[5]

  • Incubation Setup:

    • In a 96-well plate, add the HLM working suspension to the appropriate wells.

    • Add the working solutions of the test compound, positive controls, and vehicle control to their respective wells.

    • Causality: The plate is then pre-incubated at 37°C for approximately 5-10 minutes. This step is critical to ensure that the enzymes and the substrate are at the optimal physiological temperature before the reaction is initiated.[19]

  • Reaction Initiation and Sampling:

    • Prepare and pre-warm the NADPH-regenerating system to 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system to all wells except the negative control wells.

    • Immediately after adding the NADPH system, take the first aliquot (T=0). This time point represents 100% of the initial compound concentration.

    • Continue to incubate the plate at 37°C, typically with gentle shaking to ensure homogeneity.

    • Collect subsequent aliquots at predetermined time points (e.g., 5, 15, 30, and 60 minutes).[5]

  • Reaction Termination and Sample Processing:

    • At each time point, transfer an aliquot from the incubation plate into a separate plate containing ice-cold acetonitrile with an internal standard.

    • Causality: The cold organic solvent serves two purposes: it instantly stops the enzymatic reaction by denaturing the proteins, and it causes the proteins to precipitate out of the solution.[24] The internal standard is a compound of known concentration added to each sample to correct for variability during sample processing and analysis.

    • Once all time points are collected, centrifuge the sample plate at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new plate for analysis.

Summary of Incubation Conditions
ParameterRecommended ValueRationale
Test Compound Conc.1 µMLow concentration to be under Michaelis-Menten (Km) conditions.
Microsomal Protein Conc.0.5 mg/mLBalances detectable turnover with minimizing non-specific binding.[5]
Incubation Temperature37°COptimal temperature for human metabolic enzymes.
pH7.4Mimics physiological pH.
CofactorNADPH-Regenerating SystemEnsures reaction is not limited by cofactor availability.[21]
Time Points0, 5, 15, 30, 60 minutesProvides sufficient data points to accurately determine the degradation rate.[5]
Number of Replicatesn=3Ensures statistical robustness of the results.

Data Analysis and Interpretation

The goal of data analysis is to determine the rate of metabolism and translate it into meaningful pharmacokinetic parameters.

Quantification by LC-MS/MS

The concentration of the parent compound in each sample is determined using a validated LC-MS/MS method. The peak area of the analyte is normalized to the peak area of the internal standard to calculate a response ratio. The percentage of the parent compound remaining at each time point is calculated relative to the T=0 sample.

Calculation of In Vitro Half-Life (t½)

The in vitro half-life is the time it takes for 50% of the parent compound to be metabolized. It is determined by plotting the natural logarithm (ln) of the percent remaining of the parent compound against time. The slope of this line represents the elimination rate constant (k).

  • Formula: ln(% Remaining) = -k * time + C

  • The slope of the linear regression of this plot is equal to -k.

  • Half-life (t½) Formula: t½ = 0.693 / k[25]

Calculation of In Vitro Intrinsic Clearance (Clint)

Intrinsic clearance (Clint) is a measure of the inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow.[1] It is considered a more fundamental and scalable parameter than half-life.

  • Formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[1]

Hypothetical Data Presentation

Table: Metabolic Stability of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine

Time (min)% Compound Remaining (Mean ± SD)ln(% Remaining)
0100 ± 0.04.61
585.2 ± 3.14.45
1561.1 ± 2.54.11
3035.5 ± 1.93.57
6012.1 ± 1.22.50

Table: Calculated Pharmacokinetic Parameters

ParameterValueClassification
Elimination Rate Constant (k) 0.035 min⁻¹-
In Vitro Half-Life (t½) 19.8 minModerate Stability
In Vitro Clint 35.0 µL/min/mgModerate Clearance

Note: Data are hypothetical for illustrative purposes.

Interpretation of Results

The calculated Clint value allows compounds to be categorized as having low, moderate, or high clearance. This classification is crucial for predicting in vivo behavior.

  • High Clearance (e.g., Clint > 45 mL/min/kg): The compound is rapidly metabolized. This may lead to low oral bioavailability and a short duration of action in vivo.[1]

  • Moderate Clearance (e.g., Clint 15-45 mL/min/kg): The compound has an intermediate rate of metabolism, which is often desirable.[1]

  • Low Clearance (e.g., Clint < 15 mL/min/kg): The compound is metabolized very slowly. This could lead to a long half-life and potential for drug accumulation and toxicity with repeated dosing.[1]

The results from the positive controls (Verapamil, Diazepam) must fall within their expected clearance ranges to validate the assay. The negative control (no NADPH) should show minimal degradation of the compound, confirming that the observed metabolism is enzyme- and cofactor-dependent.

Potential Metabolic Pathways

Based on the structure of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine, several metabolic pathways can be hypothesized. Identifying these "soft spots" is the next logical step in the drug discovery process, often accomplished using high-resolution mass spectrometry.[9]

Parent Parent Compound 1-Methyl-4-(...) piperazine M1 N-Oxidation (Pyridine Ring) Parent->M1 CYP-mediated M2 N-Dealkylation (Piperazine N-CH3) Parent->M2 CYP-mediated M3 Hydroxylation (Piperazine Ring) Parent->M3 CYP-mediated M4 Epoxidation (Vinyl Group) Parent->M4 CYP-mediated caption Diagram 3: Hypothesized metabolic pathways for the test compound.

Caption: Diagram 3: Hypothesized metabolic pathways for the test compound.

  • Piperazine Ring Metabolism: The piperazine moiety is a common site for metabolism. The N-methyl group is susceptible to N-dealkylation , a classic CYP-mediated reaction. The ring itself can undergo α-carbon hydroxylation .[26][27]

  • Pyridine Ring Metabolism: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide , which is often a detoxification pathway.[18]

  • Vinyl Group Metabolism: The vinyl substituent is an electron-rich double bond, making it a prime target for epoxidation by CYP enzymes. The resulting epoxide can be a reactive metabolite.

  • Methyl Group Oxidation: The methyl group on the pyridine ring could undergo hydroxylation to form a primary alcohol.

Conclusion

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in modern drug discovery. It provides a robust and predictive measure of a compound's susceptibility to hepatic metabolism, enabling data-driven decisions for lead optimization. By following the detailed, self-validating protocol outlined in this guide, researchers can confidently assess the metabolic stability of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine. The resulting data on half-life and intrinsic clearance will be fundamental in predicting its in vivo pharmacokinetic profile and guiding its future development as a potential therapeutic agent.

References

  • Methods for Predicting In Vivo Pharmacokinetics Using Data from In Vitro Assays. (n.d.). Vertex AI Search.
  • Iwasaki, K., & Iwatsubo, T. (1998). Prediction of in vivo drug metabolism in the human liver from in vitro metabolism data. PubMed.
  • Obach, R. S., & Walsky, R. L. (2008). Methods for predicting in vivo pharmacokinetics using data from in vitro assays. PubMed.
  • Obach, R. S., & Walsky, R. L. (2008). Methods for predicting in vivo pharmacokinetics using data from in vitro assays. Bentham Science Publishers.
  • Application of NADPH in Metabolic Stability Studies: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. (n.d.). Benchchem.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • Bachmann, K. A., & Ghosh, R. (2001). The Use of In Vitro Methods to Predict In Vivo Pharmacokinetics and Drug Interactions. Current Drug Metabolism.
  • Al-Majdoub, Z. M., et al. (2023). Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed.
  • NADPH Regeneration System. (n.d.). Promega Korea.
  • Metabolic Stability Assays. (n.d.). Merck Millipore.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Chemical Research in Toxicology.
  • Mazur, C. S., et al. (2009). Contrasting influence of NADPH and a NADPH-regenerating system on the metabolism of carbonyl-containing compounds in hepatic microsomes. PubMed.
  • High-Throughput Quantitative and Qualitative Analysis of Microsomal Incubations by Cocktail Analysis with an Ultraperformance Li. (n.d.). Future Science.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). Sygnature Discovery.
  • Goel, K. K., et al. (2023). A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. Thieme.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Determination of Microsomal Stability by UPLC -MS/MS. (n.d.). Waters Corporation.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Spaans, S. K., et al. (2015). NADPH-generating systems in bacteria and archaea. Frontiers.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library.
  • Alikulov, Z. Z., et al. (1998). Identification of an endogenous NADPH-regenerating system coupled to nitrate reduction in vitro in plant and fungal crude extracts. ScienceDirect.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PMC.
  • Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? (2024). WuXi AppTec DMPK.
  • Navigating new regulatory guidelines for drug metabolism studies. (n.d.). Drug Discovery News.
  • How to calculate in vitro intrinsic clearance? (2019). ResearchGate.
  • Rapid LC-MS Drug Metabolite Profiling Using Microsomal Enzyme Bioreactors in a Parallel Processing Format. (n.d.). PMC.
  • Soars, M. G., et al. (2012). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. PMC.
  • Guidance for Industry: DRUG METABOLISM/DRUG INTERACTION STUDIES IN THE DRUG DEVELOPMENT PROCESS: STUDIES IN VITRO. (n.d.). FDA.
  • Attwa, M. W., et al. (2023). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. MDPI.
  • Attwa, M. W., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry. (2017). Federal Register.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions.
  • Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). FDA.
  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome p450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. PubMed.
  • Metabolic stability. (n.d.). Admeshop.
  • Bioorganic & Medicinal Chemistry Letters. (2019). DNDi.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments.
  • Daniel, W. A., & Wójcikowski, J. (2006). Characterization of human cytochrome P450 enzymes involved in the metabolism of the piperidine-type phenothiazine neuroleptic thioridazine. ResearchGate.
  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). FDA.
  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. (n.d.). PMC.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC.
  • Shakya, A., & Kumar, A. (2023). The Role of Cytochrome P450 in drug metabolism - A basic review. PharmaTutor.
  • 5 Assays to Evaluate Metabolic Stability in Drug Development. (2023). WuXi AppTec.
  • Kaiser, J. P., et al. (1997). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PubMed.
  • Metabolic pathways of NNK: carbonyl reduction (path a), pyridine... (n.d.). ResearchGate.
  • Application of chemical cytochrome P-450 model systems to studies on drug metabolism. IV. Mechanism of piperidine metabolism pathways via an iminium intermediate. (1987). PubMed.

Sources

Assessing the Blood-Brain Barrier Permeability of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders, preventing the vast majority of small molecules from reaching their intended targets.[1] This guide provides a comprehensive, in-depth framework for evaluating the BBB permeability of the novel compound, 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine. Given the absence of specific literature on this molecule, this document outlines a strategic, multi-tiered approach, beginning with computational predictions and progressing through validated in vitro and in vivo methodologies. The causality behind experimental choices is explained, ensuring a scientifically rigorous and efficient evaluation process. This guide is intended to equip researchers with the necessary protocols and strategic insights to thoroughly characterize the CNS penetration potential of this and other novel chemical entities.

Introduction: The Imperative of CNS Penetration

The BBB is a highly selective, semipermeable border of endothelial cells that form the walls of brain capillaries.[2][3] These cells are connected by tight junctions, which severely restrict the passage of substances from the bloodstream into the brain's extracellular fluid.[2][4] This barrier is crucial for protecting the brain from toxins and pathogens while regulating the transport of essential nutrients.[2] However, for drug development, this barrier is a primary obstacle; it is estimated that over 98% of small-molecule drugs are unable to cross it.[1]

Therefore, a critical early step in the development of any potential CNS therapeutic is the accurate assessment of its ability to permeate the BBB. A compound's success or failure is fundamentally tied to its physicochemical properties and its interactions with the complex transport systems of the BBB.[5][6] This guide will systematically detail a robust workflow to determine the BBB permeability of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine.

Foundational Assessment: Physicochemical and In Silico Profiling

Before embarking on resource-intensive experimental studies, a foundational understanding of the compound's properties is essential. This initial phase leverages computational tools to predict BBB permeability based on the molecule's structure, providing a cost-effective initial screening.[7][8]

Physicochemical Descriptors for BBB Permeability

The ability of a small molecule to passively diffuse across the BBB is heavily influenced by a set of key physicochemical properties.[2][5][9] The optimal ranges for CNS drugs often differ from those for general oral bioavailability, as described by Lipinski's Rule of 5.[10][11]

PropertyGeneral Guideline for CNS DrugsRationale & Significance
Molecular Weight (MW) < 400-500 DaltonsSmaller molecules more readily diffuse across the tight junctions of the BBB.[2]
Lipophilicity (LogP) 1.0 - 3.0 (ideally ~2.0)A measure of a compound's solubility in lipids versus water. Sufficient lipophilicity is needed to partition into the lipid membranes of endothelial cells, but excessive lipophilicity can lead to non-specific binding and poor solubility.[2][10]
Topological Polar Surface Area (TPSA) < 60 - 90 ŲTPSA quantifies the surface area of polar atoms in a molecule, which correlates with its hydrogen bonding capacity. Lower TPSA is generally favored for BBB penetration.
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bonds reduce polarity and enhance passive diffusion across the BBB.[2][5]
Hydrogen Bond Acceptors (HBA) ≤ 7Similar to HBDs, a lower number of acceptors is preferable for CNS penetration.[12]
pKa Basic pKa: 7.5 - 10.5The ionization state of a compound at physiological pH (7.4) is critical. A basic pKa in this range can lead to a higher concentration of the more lipophilic, uncharged species, which is better able to cross the BBB.
Rotatable Bonds ≤ 8Increased molecular flexibility can negatively impact permeability. CNS drugs tend to be more rigid.[5]

Table 1: Key physicochemical properties and their desired ranges for optimal BBB penetration.

In Silico Predictive Modeling

A variety of computational models, from simple rules-based systems to complex machine learning algorithms, can be used to predict BBB permeability.[13][14][15]

  • CNS Multiparameter Optimization (MPO) Score: This is a widely used scoring function that combines several physicochemical properties (LogP, LogD, MW, TPSA, HBD, pKa) into a single desirability score, providing a quick assessment of a compound's CNS drug-like properties.[6][16]

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate a compound's structural features with its known BBB permeability.[17]

  • Machine Learning and AI Models: Advanced models, such as recurrent neural networks and graph neural networks, are increasingly being used to provide more accurate predictions of BBB permeability.[13][15]

The initial in silico assessment provides a hypothesis-driven foundation for subsequent experimental validation. A favorable computational profile would justify moving forward with more complex and costly assays.

In Vitro Evaluation: Simulating the Barrier

In vitro models provide the first experimental test of BBB permeability. They offer higher throughput and lower cost compared to in vivo studies and are invaluable for ranking compounds and elucidating transport mechanisms.[1][18]

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion.[19][20] It is an excellent first-line experimental screen due to its simplicity, cost-effectiveness, and reproducibility.[21][22]

Causality: The rationale for starting with PAMPA-BBB is to specifically isolate and quantify the passive transcellular permeability of the compound. This assay intentionally excludes the complexities of active transporters and paracellular flux, providing a clean baseline measurement of the molecule's ability to diffuse across a lipid membrane, which is the primary route for many CNS drugs.[9][20]

  • Membrane Preparation: A filter plate (donor plate) is coated with a solution of porcine brain lipid extract (PBLE) dissolved in an organic solvent like dodecane.[21][23] This creates an artificial lipid membrane that mimics the BBB.

  • Compound Preparation: 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine is dissolved in a buffer solution (e.g., PBS with 5% DMSO) at a known concentration (e.g., 10 µM) to create the donor solution.[22][24]

  • Assay Setup: The donor plate is placed into an acceptor plate containing a fresh buffer solution. The compound in the donor well will diffuse through the artificial membrane into the acceptor well.

  • Incubation: The plate "sandwich" is incubated at room temperature for a specified period (e.g., 4-18 hours).[22]

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells, as well as a reference sample, are determined using LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = [-ln(1 - CA/Cequilibrium)] / [(A/VD + A/VA) * t] Where CA is the concentration in the acceptor well, Cequilibrium is the concentration at equilibrium, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.

Data Interpretation:

  • High Permeability (Pe > 4.0 x 10-6 cm/s): Suggests the compound can readily cross the BBB via passive diffusion.

  • Medium Permeability (Pe = 2.0 - 4.0 x 10-6 cm/s): Indicates borderline BBB penetration.

  • Low Permeability (Pe < 2.0 x 10-6 cm/s): Suggests the compound is unlikely to be CNS-penetrant via passive diffusion.

Cell-Based Transwell Models

To incorporate the biological complexity of the BBB, including tight junctions and efflux transporters, cell-based models are employed.[25][26] These models typically use a Transwell insert system where a monolayer of brain endothelial cells is grown on a semi-permeable membrane.

Causality: Moving to a cell-based model is the logical next step as it introduces key biological components absent in PAMPA. This allows for the investigation of active transport mechanisms, particularly efflux by transporters like P-glycoprotein (P-gp), which is a major cause of poor brain penetration for many compounds.[27][28][29]

Common Cell Lines:

  • MDCK-MDR1: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene, which encodes for the P-gp efflux pump. This is a workhorse model for specifically assessing P-gp liability.[30][31]

  • hCMEC/D3: An immortalized human cerebral microvascular endothelial cell line.[4]

  • Primary Brain Endothelial Cells (co-cultured with astrocytes and pericytes): These offer the most physiologically relevant model by reconstituting the "neurovascular unit," though they are more complex to work with.[1][32]

  • Cell Seeding: MDCK-MDR1 cells are seeded onto the Transwell inserts and cultured until they form a confluent monolayer with robust tight junctions. Barrier integrity is confirmed by measuring Trans-Epithelial Electrical Resistance (TEER).

  • Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (upper) chamber. Samples are taken from the basolateral (lower) chamber over time (e.g., 30, 60, 90, 120 minutes).

  • Basolateral to Apical (B-A) Permeability: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber over the same time course.

  • Quantification: Compound concentrations in all samples are measured by LC-MS/MS.

  • Apparent Permeability (Papp) Calculation: The Papp for both directions is calculated.

  • Efflux Ratio (ER) Calculation: ER = Papp (B-A) / Papp (A-B)

Data Interpretation:

  • Papp (A-B): Provides a measure of forward permeability across a biological barrier.

  • Efflux Ratio (ER):

    • ER < 2.0: The compound is not likely a substrate for P-gp.

    • ER > 2.0: The compound is likely a P-gp substrate, and its brain penetration will be limited by active efflux.

Definitive Assessment: In Vivo Studies

While in vitro models are powerful screening tools, in vivo studies in animal models are the gold standard for definitively quantifying BBB penetration.[33] These studies integrate all the complex physiological factors, including plasma protein binding, metabolism, and dynamic blood flow.

Brain-to-Plasma Concentration Ratio (Kp)

This is a straightforward method to get an initial estimate of brain penetration.

  • The compound is administered to rodents (e.g., mice or rats).

  • At a specific time point, blood and brain tissue are collected.

  • The concentration of the compound in both plasma and brain homogenate is measured.

  • Kp = Cbrain / Cplasma

However, Kp can be misleading as it measures total drug concentration, including drug bound to brain tissue, which is not pharmacologically active.

Brain Microdialysis

Microdialysis is a more sophisticated technique that directly measures the unbound, pharmacologically active concentration of a drug in the brain's extracellular fluid (ECF).[34][35][36] This is considered the most accurate method for assessing the concentration of a drug at its target site in the CNS.

Causality: Microdialysis is the definitive experiment because it measures the free drug concentration in the brain, which is the concentration that drives the pharmacological effect.[37][38] By comparing the unbound concentration in the brain (Cu,brain) to the unbound concentration in the plasma (Cu,plasma), we can calculate the most accurate measure of BBB penetration: Kp,uu.

G cluster_pre Pre-Surgical Phase cluster_exp Experimental Phase cluster_post Analysis Phase A Surgical Implantation of Microdialysis Probe (e.g., into striatum) B Animal Recovery Period (24-48 hours) A->B C Systemic Administration of 1-Methyl-4-(...)-piperazine (e.g., IV or IP) B->C D Continuous Perfusion of Probe with aCSF C->D F Simultaneous Collection of Blood Samples C->F E Collection of Dialysate Fractions Over Time D->E G LC-MS/MS Analysis of Dialysate and Plasma Samples E->G F->G H Calculation of Unbound Concentrations G->H I Determine Kp,uu (AUC_brain / AUC_plasma) H->I

Caption: Workflow for a typical in vivo brain microdialysis experiment.

Data Interpretation (Kp,uu):

  • Kp,uu ≈ 1.0: Net transport across the BBB is dominated by passive diffusion.

  • Kp,uu > 1.0: Suggests the involvement of an active influx transporter.

  • Kp,uu < 0.3: Indicates that the compound is actively removed from the brain by an efflux transporter, such as P-gp.[30]

Integrated Strategy and Decision-Making

The assessment of BBB permeability should follow a tiered and logical progression. The data from each stage informs the decision to proceed to the next, more resource-intensive stage.

// Nodes Start [label="Start: Novel Compound\n1-Methyl-4-(...)-piperazine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; InSilico [label="In Silico Profiling\n(Physicochemical Properties, MPO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PAMPA [label="In Vitro: PAMPA-BBB Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellBased [label="In Vitro: Cell-Based Assay\n(e.g., MDCK-MDR1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo: Microdialysis (Kp,uu)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop1 [label="STOP:\nPoor Physicochemical Profile", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop2 [label="STOP:\nLow Passive Permeability", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop3 [label="STOP:\nHigh Efflux Ratio", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proceed [label="Proceed:\nCandidate for CNS Development", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> InSilico; InSilico -> PAMPA [label=" Favorable Profile "]; InSilico -> Stop1 [label=" Unfavorable Profile "]; PAMPA -> CellBased [label=" Pe > 2.0 x 10^-6 cm/s "]; PAMPA -> Stop2 [label=" Pe < 2.0 x 10^-6 cm/s "]; CellBased -> InVivo [label=" Efflux Ratio < 2.0 "]; CellBased -> Stop3 [label=" Efflux Ratio > 2.0 "]; InVivo -> Proceed [label=" Kp,uu > 0.3 "]; }

Caption: A tiered decision-making workflow for BBB permeability assessment.

Conclusion

Determining the blood-brain barrier permeability of a novel compound like 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine requires a systematic and multi-faceted approach. By beginning with cost-effective in silico predictions and progressing through increasingly complex in vitro and in vivo models, researchers can build a comprehensive profile of the compound's CNS penetration potential. This structured methodology not only ensures scientific rigor but also optimizes the allocation of resources in the drug discovery pipeline. The ultimate goal—quantifying the unbound drug concentration in the brain via microdialysis—provides the most reliable data for predicting therapeutic efficacy in the central nervous system.

References

  • Alsenan, S., Al‐Turaiki, I., & Hafez, A. (2020). A recurrent neural network model to predict blood–brain barrier permeability. Computational Biology and Chemistry, 89, 107377.
  • Cecchelli, R., et al. (2019). In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies. Journal of Neuroinflammation, 16(1), 6. Available at: [Link]

  • Di, L., et al. (2013). Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Frontiers in Toxicology, 5, 1118555. Available at: [Link]

  • Patsnap. (2025). What characteristics of compounds cross the blood-brain barrier? Patsnap Synapse. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

  • Mensch, J., et al. (2012). Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. The AAPS Journal, 14(4), 817-832. Available at: [Link]

  • Verma, D., et al. (2015). New Predictive Models for Blood—Brain Barrier Permeability of Drug-like Molecules. Journal of Chemical Information and Modeling, 55(6), 1195-1204. Available at: [Link]

  • Al-Ahmad, A., et al. (2021). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Molecular Neuroscience, 14, 732856. Available at: [Link]

  • Roudbary, S., et al. (2024). 3D in vitro blood–brain barrier models: recent advances and their role in brain disease research and therapy. Frontiers in Cell and Developmental Biology, 12, 1378877. Available at: [Link]

  • Kehr, J. (2018). Quantitative Intracerebral Microdialysis Studies to Determine Unbound Extracellular Fluid Drug Concentrations in Discrete Areas of the Brain. Current Protocols in Pharmacology, 80(1), 7.18.1-7.18.19. Available at: [Link]

  • Di, L., et al. (2023). Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. Frontiers in Toxicology, 5. Available at: [Link]

  • Ghafourian, T., et al. (2024). Attentive graph neural network models for the prediction of blood-brain barrier permeability. Scientific Reports, 14(1), 24159. Available at: [Link]

  • Jayant, R. D., et al. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Discovery Today, 24(10), 2055-2065. Available at: [Link]

  • Schinkel, A. H. (2002). Drug transport to the brain: key roles for the efflux pump P-glycoprotein in the blood-brain barrier. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(6), 443-449. Available at: [Link]

  • BioAscent. (n.d.). Accelerating CNS Drug Discovery. BioAscent. Available at: [Link]

  • Deli, M. A., et al. (2014). In Vitro Models of the Blood–Brain Barrier for the Study of Drug Delivery to the Brain. Molecular Pharmaceutics, 11(7), 1955-1967. Available at: [Link]

  • Krishnan, S., et al. (2015). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. British Journal of Clinical Pharmacology, 80(4), 624-635. Available at: [Link]

  • van de Waterbeemd, H., et al. (2024). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry, 67(11), 8493-8504. Available at: [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available at: [Link]

  • Patsnap. (2025). What are the exceptions to Lipinski's Rule of 5? Patsnap Synapse. Available at: [Link]

  • Lu, C., et al. (2013). Molecular determinants of blood–brain barrier permeation. Future Medicinal Chemistry, 5(13), 1541-1555. Available at: [Link]

  • Hammarlund-Udenaes, M., et al. (2002). Drug Equilibration Across the Blood-Brain Barrier-Pharmacokinetic Considerations Based on the Microdialysis Method. Pharmaceutical Research, 19(11), 1589-1596. Available at: [Link]

  • van de Berg, D. J., et al. (2010). P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology, 12(6), 635-642. Available at: [Link]

  • Banks, W. A. (2014). Pathways for Small Molecule Delivery to the Central Nervous System Across the Blood-Brain Barrier. Current Medicinal Chemistry, 21(23), 2643-2650. Available at: [Link]

  • Ghose, A. K., et al. (2018). Investigating molecular features that influence blood − brain barrier permeability of compounds. ACS Chemical Neuroscience, 9(6), 1474-1484. Available at: [Link]

  • Veszelka, S., et al. (2018). In vivo Methods for the Measurement of Blood-Brain Barrier Permeability of Drugs. In: Blood-Brain Barrier. InTech. Available at: [Link]

  • Hammarlund-Udenaes, M. (2000). The Use of Microdialysis in CNS Drug Delivery Studies. Pharmacokinetic Perspectives and Results With Analgesics and Antiepileptics. Clinical Pharmacokinetics, 39(6), 429-446. Available at: [Link]

  • Pajouhesh, H., & Lenz, G. R. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(10), 875-882. Available at: [Link]

  • Ghose, A. K., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. International Journal of Molecular Sciences, 25(6), 3235. Available at: [Link]

  • Löscher, W., & Potschka, H. (2019). Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs. Clinical Pharmacology & Therapeutics, 105(5), 1102-1115. Available at: [Link]

  • Cox, S., et al. (2024). Induction of P-glycoprotein overexpression in brain endothelial cells as a model to study blood-brain barrier efflux transport. Frontiers in Neuroscience, 18, 1419409. Available at: [Link]

  • Varma, M. V. S., et al. (2020). P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. Journal of Drug Delivery and Therapeutics, 10(3-s), 234-241. Available at: [Link]

  • In Silico Biosciences. (n.d.). CNS Modeling & Support. In Silico Biosciences. Available at: [Link]

  • Ghose, A. K., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. International Journal of Molecular Sciences, 25(6), 3235. Available at: [Link]

  • Ghose, A. K., et al. (2024). Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules. International Journal of Molecular Sciences, 25(6), 3235. Available at: [Link]

  • Pajouhesh, H., & Lenz, G. R. (2016). Analysis of the Applicability and Use of Lipinski`s Rule for Central Nervous System Drugs. Letters in Drug Design & Discovery, 13(10), 875-882. Available at: [Link]

  • Eriksson, L., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Chemistry, 10, 846522. Available at: [Link]

  • Eriksson, L., et al. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Chemistry, 10, 846522. Available at: [Link]

  • Cambridge MedChem Consulting. (n.d.). Brain Penetration. Cambridge MedChem Consulting. Available at: [Link]

  • Siramshetty, V. B., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry, 11, 1283307. Available at: [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. Available at: [Link]

  • Bickel, U. (2022). Modeling Blood–Brain Barrier Permeability to Solutes and Drugs In Vivo. Pharmaceutics, 14(8), 1696. Available at: [Link]

  • Paralab. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Platform. Paralab. Available at: [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) BBB Kit. BioAssay Systems. Available at: [Link]

  • Lee, S., et al. (2024). Evaluation of Drug Blood-Brain-Barrier Permeability Using a Microfluidic Chip. International Journal of Molecular Sciences, 25(9), 4686. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol for the Synthesis of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of the novel compound 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine. The synthesis is presented as a multi-step process, grounded in established and robust chemical transformations. This guide is designed to be a comprehensive resource, offering not only a step-by-step procedure but also the scientific rationale behind the chosen methodologies.

Introduction

The N-aryl piperazine scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active molecules and approved pharmaceuticals targeting conditions such as cancer and central nervous system disorders.[1] The target molecule, 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine, combines this important scaffold with a vinyl-substituted pyridine ring, a functional group that can serve as a handle for further chemical modifications or as a key pharmacophoric element. This application note details a reliable synthetic route to this compound, employing a Suzuki-Miyaura cross-coupling to construct the vinylpyridine core, followed by a Buchwald-Hartwig amination to introduce the 1-methylpiperazine moiety.

Synthetic Strategy

The synthesis of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine is approached in a two-step sequence. The first step involves the synthesis of a key intermediate, 2-chloro-6-methyl-5-vinylpyridine, via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The subsequent step is the palladium-catalyzed Buchwald-Hartwig amination to couple the vinylpyridine intermediate with 1-methylpiperazine.

Synthetic_Pathway 2,5-dichloro-6-methylpyridine 2,5-Dichloro-6-methylpyridine Intermediate 2-Chloro-6-methyl-5-vinylpyridine 2,5-dichloro-6-methylpyridine->Intermediate Suzuki-Miyaura Coupling (Pd catalyst, base) Vinylboronic_acid_pinacol_ester Vinylboronic acid pinacol ester Vinylboronic_acid_pinacol_ester->Intermediate Final_Product 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine Intermediate->Final_Product Buchwald-Hartwig Amination (Pd catalyst, base) 1-Methylpiperazine 1-Methylpiperazine 1-Methylpiperazine->Final_Product

Caption: Overall synthetic strategy for 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine.

Part 1: Synthesis of 2-Chloro-6-methyl-5-vinylpyridine (Intermediate)

This initial step focuses on the introduction of the vinyl group onto the pyridine ring using a Suzuki-Miyaura cross-coupling reaction. This reaction is a versatile and widely used method for forming carbon-carbon bonds.[2][3]

Materials and Methods
Reagent/MaterialGradeSupplier
2,5-Dichloro-6-methylpyridine≥97%Sigma-Aldrich
Vinylboronic acid pinacol ester≥97%Sigma-Aldrich
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Catalyst gradeStrem Chemicals
Sodium carbonate (Na₂CO₃)Anhydrous, ≥99.5%Fisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
WaterDeionizedIn-house
Ethyl acetateACS gradeVWR Chemicals
BrineSaturated solutionIn-house
Anhydrous magnesium sulfate (MgSO₄)≥97%Sigma-Aldrich
Experimental Protocol
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloro-6-methylpyridine (1.62 g, 10 mmol), vinylboronic acid pinacol ester (1.85 g, 12 mmol), and sodium carbonate (3.18 g, 30 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon gas three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask via syringe. Finally, add the palladium catalyst, Pd(dppf)Cl₂ (0.41 g, 0.5 mmol).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-chloro-6-methyl-5-vinylpyridine.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Combine reactants and base in oven-dried flask Inert Establish inert atmosphere (Argon) Setup->Inert Solvents Add anhydrous dioxane and deionized water Inert->Solvents Catalyst Add Pd(dppf)Cl₂ Solvents->Catalyst Heat Heat to 90°C and stir for 12 hours Catalyst->Heat Monitor Monitor progress by TLC or GC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Extract Dilute with ethyl acetate and wash Cool->Extract Dry Dry organic layer and concentrate Extract->Dry Purify Purify by flash column chromatography Dry->Purify Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L₂ Complex1 Ar-Pd(II)(L₂)-Cl Pd(0)L->Complex1 Ar-Cl OxAdd Oxidative Addition Complex2 Ar-Pd(II)(L₂)-NR₂ Complex1->Complex2 HNR₂, Base Ligand_Ex Ligand Exchange Complex2->Pd(0)L Reductive Elimination ArNR2 Product (Ar-NR₂) Complex2->ArNR2 RedElim Reductive Elimination ArCl Ar-Cl HNR2 HNR₂ Base Base

Sources

Advanced Application Note: Strategic Utilization of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals.

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the rapid diversification of lead compounds is critical for optimizing pharmacokinetics (PK), pharmacodynamics (PD), and overall drug-like properties[1]. 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine (CAS: 1355237-98-7)[2] has emerged as a highly versatile, tripartite building block designed specifically to accelerate structure-activity relationship (SAR) exploration.

This precursor integrates three privileged structural motifs, each serving a distinct mechanistic purpose:

  • The N-Methylpiperazine Moiety: Piperazine is the third most frequent nitrogen-containing heterocycle in FDA-approved drugs[3]. It acts as a highly effective solubilizing group, modulating the overall pKa​ of the molecule to improve aqueous solubility and oral bioavailability, while frequently interacting with the solvent-exposed channels of target proteins.

  • The Pyridine Core: A classic bioisostere for benzene, the pyridine ring lowers systemic lipophilicity (LogP) and provides a critical hydrogen-bond acceptor, often utilized to anchor molecules to the hinge region of kinases or the transmembrane domains of GPCRs.

  • The Vinyl Group: The defining feature of this precursor. The terminal olefin serves as a highly reactive, bio-orthogonal handle for [1]. It allows chemists to rapidly synthesize diverse libraries of analogs without relying on laborious de novo synthesis[4].

Mechanistic Insights: The Tripartite Pharmacophore

To understand the utility of this precursor, one must analyze how its structural components dictate both its chemical reactivity and its biological behavior. The diagram below illustrates the logical relationship between the precursor's architecture and its downstream applications in drug design.

Pharmacophore mol 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine pip N-Methylpiperazine (Solubilizing Group) mol->pip Enhances PK pyr Pyridine Core (Hinge Binder) mol->pyr Target Affinity vin Vinyl Group (LSF Handle / Covalent Warhead) mol->vin Diversification target_solvent Improved ADME & Solubility pip->target_solvent Solvent Channel target_hinge Kinase/Receptor Anchoring pyr->target_hinge H-Bond Acceptor target_covalent Irreversible Target Inhibition vin->target_covalent Covalent Binding

Fig 1. Pharmacophore logic and target interactions of the tripartite precursor.

Late-Stage Functionalization (LSF) Workflows

The vinyl group is a gateway to vast chemical space. By employing LSF, a single batch of this precursor can be divergently transformed into dozens of distinct drug candidates[4].

LSF_Workflow start Precursor: Vinylpyridine Derivative heck Heck Cross-Coupling (Pd-Catalyzed) start->heck Aryl Halides metathesis Olefin Cross-Metathesis (Grubbs II) start->metathesis Terminal Alkenes hydroboration Hydroboration-Oxidation (Anti-Markovnikov) start->hydroboration Boranes prod_heck Styrene-like Derivatives (Extended Pharmacophore) heck->prod_heck prod_meta Aliphatic Extensions (Lipophilicity Tuning) metathesis->prod_meta prod_hydro Primary Alcohols (H-Bond Donors) hydroboration->prod_hydro

Fig 2. Late-stage functionalization (LSF) workflow for vinyl group diversification.

Protocol A: Palladium-Catalyzed Heck Cross-Coupling

This protocol extends the molecular framework by coupling the vinyl group with various aryl or heteroaryl halides, creating rigid, extended pharmacophores.

  • Causality & Expert Insight: The use of Pd(OAc)2​ with the sterically bulky ligand P(o-tolyl)3​ is highly recommended. The steric bulk accelerates the reductive elimination step of the catalytic cycle, while the electron-rich nature of the ligand facilitates the initial oxidative addition into the aryl halide bond.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 1.0 equivalent of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine and 1.2 equivalents of the desired aryl iodide.

  • Catalyst Loading: Add 5 mol% Pd(OAc)2​ and 10 mol% P(o-tolyl)3​ .

  • Solvent & Base: Inject anhydrous DMF (0.2 M relative to the precursor) followed by 2.0 equivalents of triethylamine ( Et3​N ). Self-Validation Check: Ensure the solution is thoroughly degassed via three freeze-pump-thaw cycles to prevent oxidation of the Pd(0) active species.

  • Reaction: Heat the mixture to 90°C and stir for 12–18 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. The basic piperazine moiety allows for an acid-base extraction purification: extract the organic layer with 1M HCl, discard the organics, basify the aqueous layer with NaOH to pH 10, and re-extract with fresh EtOAc to isolate the pure product.

Protocol B: Olefin Cross-Metathesis via Grubbs II Catalyst

Cross-metathesis allows for the attachment of aliphatic chains, fluorinated tags, or other functionalized olefins to tune the lipophilicity of the drug candidate.

  • Causality & Expert Insight: Ruthenium-based metathesis catalysts (like Grubbs II) are highly susceptible to poisoning by basic nitrogen atoms (such as those in piperazine and pyridine) via irreversible coordination to the metal center. Crucial Step: The basic amines must be temporarily masked by in situ salt formation using an acid (e.g., p-Toluenesulfonic acid) prior to catalyst addition.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the precursor (1.0 eq) in anhydrous Dichloromethane (DCM). Add 2.1 equivalents of p-Toluenesulfonic acid monohydrate ( TsOH⋅H2​O ) and stir for 30 minutes to fully protonate the piperazine and pyridine nitrogens.

  • Olefin Addition: Add 3.0 equivalents of the cross-coupling terminal olefin partner.

  • Catalysis: Add 5 mol% Grubbs Second Generation Catalyst. Attach a reflux condenser and heat the mixture to 40°C under a steady flow of argon (to drive off ethylene gas and push the equilibrium forward).

  • Reaction & Workup: Stir for 12 hours. Quench the reaction with ethyl vinyl ether to deactivate the Ru catalyst.

  • Free-Basing: Wash the organic layer with saturated aqueous NaHCO3​ to neutralize the tosylate salts and regenerate the free base of the piperazine/pyridine product. Purify via flash chromatography (DCM/MeOH gradient).

Data Presentation: Physicochemical Profiling

The strategic functionalization of the vinyl group predictably alters the physicochemical properties of the resulting analogs. The table below summarizes the expected impact of various LSF transformations on standard drug-like metrics.

LSF TransformationResulting Functional GroupImpact on LogPImpact on Polar Surface Area (PSA)Primary Medicinal Chemistry Application
None (Native) Terminal VinylBaselineBaseline (~16 Ų)Covalent inhibitor warhead (Cysteine targeting).
Heck Coupling Substituted Styrene+1.5 to +2.5Minimal changeExtending the molecule into hydrophobic binding pockets.
Hydroboration Primary Alcohol-0.5 to -1.0+20.2 ŲIntroducing a new H-bond donor to improve solubility.
Cross-Metathesis Aliphatic AlkeneVariable (+0.5 to +3.0)Minimal changeTuning lipophilic efficiency (LipE) and membrane permeability.
Dihydroxylation Vicinal Diol-1.5 to -2.0+40.4 ŲDrastically increasing aqueous solubility and reducing clearance.

References

  • Late-stage Functionalization for Improving Drug-like Molecular Properties Chemical Reviews (ACS Publications), 2023. URL:[Link]

  • An update on late-stage functionalization in today's drug discovery Expert Opinion on Drug Discovery (PubMed), 2023. URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications), 2016. URL:[Link]

Sources

Preclinical In Vivo Dosing and Pharmacokinetic Profiling Strategy for 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Rationale

1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine (CAS: 1355237-98-7)[1] is a highly functionalized building block and tool compound. It shares a core structural motif with key intermediates utilized in the synthesis of potent Polo-like kinase 4 (PLK4) inhibitors, such as antiproliferative indolin-2-one derivatives[2].

While piperazine derivatives generally exhibit rapid absorption[3], the unique combination of a basic N-methylpiperazine ring and a lipophilic vinylpyridine moiety presents specific in vivo challenges. The vinyl group acts as a potential Michael acceptor, making it reactive toward biological thiols like glutathione (GSH). This Application Note outlines a self-validating, step-by-step methodology for formulating, dosing, and bioanalytically tracking this compound to ensure accurate pharmacokinetic (PK) profiling without underestimating systemic exposure due to phase II metabolic trapping.

Physicochemical Profiling & Formulation Strategy

Causality & Material Science: The compound exhibits distinct amphiphilic character. The piperazine nitrogen (calculated pKa ~8.5) provides aqueous solubility at low pH, while the vinylpyridine core (calculated pKa ~5.2) drives lipophilicity. At physiological pH (7.4), the highly lipophilic vinylpyridine domain necessitates the use of co-solvents for intravenous (IV) administration to prevent precipitation in the bloodstream.

  • Intravenous (IV) Formulation (Target: 2 mg/kg):

    • Composition: 5% DMSO / 10% Solutol HS-15 / 85% Saline (pH adjusted to 4.5-5.0).

    • Rationale: DMSO acts as a primary solvent for the lipophilic core. Solutol HS-15 acts as a non-ionic surfactant to prevent precipitation upon dilution in the aqueous environment of the blood. The slightly acidic saline ensures the piperazine ring remains fully protonated, maximizing solubility.

  • Per Os (PO) Formulation (Target: 10 mg/kg):

    • Composition: 0.5% Methylcellulose (MC) with 0.1% Tween-80 in deionized water.

    • Rationale: MC creates a uniform, viscous suspension ideal for oral gavage, while Tween-80 reduces surface tension to ensure consistent dosing of the hydrophobic particles if the compound is not fully dissolved.

In Vivo Dosing Protocol (Rodent Model)

Animal Model Selection: Male Sprague-Dawley (SD) rats (200-250 g) equipped with jugular vein catheters (JVC). Causality: Rats are selected over mice because their larger blood volume permits serial blood sampling from a single animal, eliminating the inter-subject variability inherent in destructive composite sampling.

Step-by-Step Methodology
  • Preparation: Prepare formulations freshly on the morning of the study. Self-Validation Check: Visually inspect the IV formulation under a laser pointer beam; the absence of the Tyndall effect confirms a true solution rather than a micro-suspension.

  • Sentinel Dosing: Administer the IV formulation to a single sentinel rat and observe for 15 minutes. Causality: This validates that the vehicle successfully prevents in vivo precipitation, which would otherwise manifest as acute respiratory distress (pulmonary microembolism).

  • Administration:

    • IV Cohort (N=3): Administer 2 mg/kg via the tail vein over 30 seconds.

    • PO Cohort (N=3): Administer 10 mg/kg via oral gavage to rats fasted overnight (food returned 4 hours post-dose to reduce food-effect variability).

  • Serial Sampling: Withdraw 200 µL of blood via the JVC at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Flush the catheter with 200 µL of heparinized saline after each draw to maintain patency.

  • Plasma Processing: Transfer blood immediately into pre-chilled K2EDTA tubes. Causality: K2EDTA chelates divalent cations, inhibiting plasma metalloproteases that might degrade the compound ex vivo. Centrifuge at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C.

PK_Workflow Formulation Formulation Preparation IV: DMSO/Solutol/Saline | PO: 0.5% MC Dosing In Vivo Administration (SD Rats, N=3/group) Formulation->Dosing Sampling Serial Blood Sampling (0.083 to 24 hrs, K2EDTA) Dosing->Sampling Prep Plasma Separation & Protein Precipitation (ACN) Sampling->Prep Analysis LC-MS/MS Analysis (MRM Mode: Parent & GSH-Adduct) Prep->Analysis PK PK Parameter Calculation (Non-Compartmental Analysis) Analysis->PK

Caption: Step-by-step preclinical PK workflow for 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine.

Bioanalytical Workflow & Metabolic Considerations (LC-MS/MS)

Because the 5-vinyl substitution on the pyridine ring is an electrophilic Michael acceptor, it is highly susceptible to nucleophilic attack by intracellular glutathione (GSH) catalyzed by hepatic Glutathione S-transferases (GSTs). Unmonitored GSH conjugation leads to rapid systemic clearance and an underestimation of the compound's intrinsic half-life.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of thawed plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of an internal standard (IS) (e.g., Verapamil). Causality: ACN is chosen over methanol because it yields a tighter protein pellet and provides superior extraction recovery for lipophilic pyridine derivatives.

  • Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC vial containing 100 µL of HPLC-grade water to match the initial mobile phase conditions.

Self-Validation Check: Run a double-blank (matrix only) and a zero-standard (matrix + IS) before the calibration curve. The IS peak area must remain within ±15% across all samples to validate extraction efficiency and rule out matrix effects.

Metabolic_Pathway Parent 1-Methyl-4-(6-methyl-5- vinylpyridin-2-yl)piperazine CYP Hepatic CYP450 Oxidation Parent->CYP Phase I GSH Glutathione (GSH) Conjugation Parent->GSH Phase II N_Dealk N-Demethylation (Piperazine Core) CYP->N_Dealk Major Adduct GSH-Vinyl Adduct (Biliary Excretion) GSH->Adduct Detox

Caption: Proposed Phase I/II metabolic pathways for the vinylpyridine tool compound.

Quantitative Data Presentation

The following table summarizes the representative non-compartmental pharmacokinetic parameters expected for a compound of this structural class, highlighting the causality behind the observed metrics.

Pharmacokinetic ParameterIntravenous (IV) Dose (2 mg/kg)Per Os (PO) Dose (10 mg/kg)Interpretation / Causality
Cmax (ng/mL) 1,250 ± 140850 ± 95High IV Cmax reflects rapid initial distribution; PO Cmax indicates moderate absorption.
Tmax (hr) 0.0831.5 ± 0.5Delayed PO Tmax suggests absorption is limited by dissolution rate in the GI tract.
AUC0-inf (hr*ng/mL) 2,100 ± 2104,200 ± 450Total systemic exposure; used to calculate absolute bioavailability.
Clearance (mL/min/kg) 15.8 ± 2.1N/AModerate clearance, driven heavily by hepatic CYP450 metabolism and GSH conjugation.
Volume of Dist. (L/kg) 3.2 ± 0.4N/AVd > Total body water (~0.6 L/kg) indicates extensive tissue distribution due to the lipophilic core.
Half-life (t1/2) (hr) 2.4 ± 0.33.1 ± 0.4Short half-life necessitates frequent dosing or formulation optimization for sustained in vivo efficacy.
Bioavailability (F%) 100%40%Moderate oral bioavailability, limited by first-pass hepatic metabolism (GSH trapping).

References

  • Laufer, R., et al. (2013). The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Journal of Medicinal Chemistry, ACS Publications.[2] URL: [Link]

  • Parasitipedia.net (2021). Pharmacokinetics of piperazine derivatives.[3] URL:[Link]

Sources

Formulation Techniques for 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine Delivery: Overcoming Solubility and Bioavailability Barriers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Profiling

1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine is a highly specialized small-molecule pharmacophore frequently utilized in the development of targeted antineoplastic agents, particularly Polo-like kinase 4 (PLK4) inhibitors designed to induce synthetic lethality in TRIM37-amplified tumors[1][2].

From a formulation perspective, this compound presents a classic Biopharmaceutics Classification System (BCS) Class II profile, characterized by high permeability but exceptionally poor aqueous solubility. The molecule possesses two critical functional groups that dictate its formulation strategy:

  • The 6-methyl-5-vinylpyridin-2-yl moiety: The vinyl group (-CH=CH₂) significantly increases the molecule's lipophilicity (LogP). However, it is chemically reactive; exposure to high thermal stress or high-shear environments can induce free-radical polymerization or degradation[3].

  • The N-methylpiperazine ring: The basic secondary/tertiary nitrogens (pKa ~8.0–8.5) result in highly pH-dependent solubility. The compound dissolves readily in the acidic gastric environment but rapidly precipitates as a free base upon entering the neutral pH of the duodenum[4].

To successfully deliver this compound for preclinical and clinical applications, we must bypass these liabilities. This application note details two advanced formulation strategies: Amorphous Solid Dispersions (ASD) for oral delivery and Active-Loaded Liposomes for intravenous (IV) administration.

Formulation Rationale & Causality (E-E-A-T)

Strategy 1: Amorphous Solid Dispersion (ASD) via Spray Drying

To achieve oral bioavailability, the crystalline lattice energy of the API must be disrupted. While Hot-Melt Extrusion (HME) is a standard ASD technique, the high temperatures and shear forces required can trigger the polymerization of the reactive vinylpyridine group[3].

The Causal Choice: Spray drying is selected because the rapid evaporation of the solvent (e.g., Dichloromethane/Methanol) creates an evaporative cooling effect, keeping the actual droplet temperature well below the inlet temperature, thereby preserving the vinyl group. We utilize HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate) as the matrix polymer. The basic piperazine ring causes the drug to precipitate in the intestine; however, the succinate groups on HPMCAS provide enteric protection and sterically inhibit crystal nucleation in the duodenum, maintaining a supersaturated state essential for absorption[3][4].

Strategy 2: Active Liposomal Loading via Transmembrane Gradient

For systemic IV delivery, lipid-based nanocarriers are ideal for lipophilic molecules. Rather than passive encapsulation (which yields low loading efficiency for this class of drugs), we exploit the piperazine ring for active remote loading [5].

The Causal Choice: By preparing blank liposomes with an internal aqueous core of 250 mM ammonium sulfate, a transmembrane pH gradient is established. The unprotonated API (free base) readily diffuses across the lipid bilayer. Once inside the acidic core, the piperazine nitrogen becomes protonated, forms an insoluble sulfate salt, and becomes trapped. This equilibrium shift drives encapsulation efficiencies above 90%[5].

Visualizing the Workflows and Mechanisms

FormulationWorkflow cluster_ASD Amorphous Solid Dispersion (ASD) cluster_Lipo Liposomal Active Loading API 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine (Lipophilic, Basic pKa) Solvent Co-dissolve API + HPMCAS in DCM/Methanol (8:2) API->Solvent LipoPrep Hydrate Lipids in 250 mM Ammonium Sulfate API->LipoPrep SprayDry Spray Drying (Inlet: 80°C, Outlet: 45°C) Solvent->SprayDry ASD ASD Powder (Oral Bioavailability) SprayDry->ASD Gradient Dialysis to Establish Transmembrane pH Gradient LipoPrep->Gradient Lipo Active Loading via Piperazine Protonation (IV Delivery) Gradient->Lipo

Fig 1. Parallel formulation workflows for oral (ASD) and intravenous (Liposomal) delivery.

MOA Drug Piperazine-Vinylpyridine API PLK4 PLK4 Kinase Inhibition Drug->PLK4 Centriole Centriole Depletion PLK4->Centriole Mitosis Spindle Assembly Failure & Mitotic Catastrophe Centriole->Mitosis TRIM37 TRIM37 Amplified Cancer Cells TRIM37->Mitosis Synthetic Lethality Apoptosis Tumor Cell Apoptosis Mitosis->Apoptosis

Fig 2. Pharmacodynamic mechanism of PLK4 inhibition driving synthetic lethality in oncology.

Experimental Methodologies

Protocol A: Preparation of HPMCAS Amorphous Solid Dispersion (ASD)

This protocol is a self-validating system; the inclusion of PXRD and dissolution testing ensures the amorphous state is achieved and maintained.

  • Solution Preparation: Dissolve 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine and HPMCAS-MF (Medium-Fine grade) at a 1:3 (w/w) ratio in a solvent mixture of Dichloromethane (DCM) and Methanol (8:2 v/v) to achieve a total solids concentration of 5% w/v.

  • Spray Drying Parameters: Process the solution through a laboratory-scale spray dryer (e.g., Büchi B-290) using nitrogen as the drying gas.

    • Inlet Temperature: 80°C (Kept low to protect the vinyl group).

    • Outlet Temperature: ~45°C.

    • Aspirator: 100%.

    • Pump Speed: 15%.

  • Secondary Drying: Transfer the collected powder to a vacuum desiccator at 40°C for 24 hours to remove residual DCM/Methanol.

  • Validation (System Check):

    • Analyze the powder via Powder X-Ray Diffraction (PXRD). A successful ASD will show a broad "halo" with an absence of sharp Bragg peaks, confirming the destruction of the crystalline lattice[3].

    • Perform a two-stage dissolution test (pH 1.2 for 30 mins, shift to pH 6.8). The HPMCAS should prevent the piperazine base from precipitating upon the pH shift[4].

Protocol B: Active Loading into Liposomes via Ammonium Sulfate Gradient

This protocol utilizes the basicity of the piperazine ring to drive encapsulation.

  • Lipid Film Hydration: Dissolve HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, and DSPE-PEG2000 in chloroform at a molar ratio of 55:40:5. Evaporate the solvent under reduced pressure to form a thin lipid film.

  • Hydration & Sizing: Hydrate the film with 250 mM Ammonium Sulfate (pH 5.5) at 65°C. Extrude the multilamellar vesicles 10 times through a 100 nm polycarbonate membrane to form unilamellar vesicles.

  • Gradient Establishment: Dialyze the liposomes against 10 mM HEPES buffer (pH 7.4) containing 150 mM NaCl for 24 hours. Causality: This removes external ammonium sulfate, creating a trans-membrane gradient where the inside is acidic and the outside is neutral[5].

  • Active Loading: Add the API to the dialyzed liposomes at a drug-to-lipid ratio of 1:10 (w/w). Incubate at 60°C for 45 minutes. The unprotonated API diffuses inward, protonates, and precipitates as a sulfate salt.

  • Validation (System Check):

    • Measure size and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). Target size: ~110 nm, PDI < 0.1.

    • Purify via Size Exclusion Chromatography (SEC) and quantify encapsulation efficiency (EE%) via HPLC. Target EE% > 90%.

Quantitative Data Summary

The following table summarizes the projected physicochemical and pharmacokinetic improvements achieved through these formulation strategies compared to the unformulated crystalline API.

Formulation TypeAqueous Solubility (pH 6.8)Encapsulation / Drug LoadingStability (Vinyl Group)Relative Bioavailability (AUC)
Crystalline API (Unformulated) < 0.01 mg/mLN/AHigh1.0x (Baseline)
ASD (HPMCAS Matrix) > 2.50 mg/mL (Supersaturated)25% w/w (Drug Loading)Maintained (Low-temp processing)~4.5x (Oral)
Active-Loaded Liposomes Fully Dispersed (Aqueous)> 92% (Encapsulation Efficiency)Maintained (Protected in core)~8.0x (Intravenous)

References

  • Piperazine-derived lipid nanoparticles deliver mRNA to immune cells in vivo Source: Nature Communications URL:[Link]

  • Mechanism for Enhanced Absorption of a Solid Dispersion Formulation of LY2300559 Using the Artificial Stomach Duodenum Model Source: Molecular Pharmaceutics (ACS Publications) URL:[Link]

  • Discovery of RP-1664: A First-in-Class Orally Bioavailable, Selective PLK4 Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Processing Impact on In Vitro and In Vivo Performance of Solid Dispersions—A Comparison between Hot-Melt Extrusion and Spray Drying Source: Pharmaceutics (PMC) URL:[Link]

  • Repare Therapeutics Unveils Two Programs Expected to Enter Clinical Trials in 2024: RP-1664, an Oral PLK4 Inhibitor, and RP-3467, an Oral Polθ Inhibitor Source: Repare Therapeutics URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Bioavailability of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. The 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine scaffold is a highly versatile building block frequently utilized in the design of kinase inhibitors (e.g., PLK4 inhibitors) and novel anti-infective agents (1). However, advancing these compounds from in vitro hits to in vivo leads is notoriously difficult due to severe drop-offs in oral bioavailability ( F ).

As an Application Scientist, I have structured this guide to help you systematically diagnose and overcome the pharmacokinetic (PK) liabilities inherent to this specific chemical architecture.

Part 1: Diagnostic Matrix for Bioavailability Bottlenecks

Before altering your compound's structure, you must identify whether the failure is driven by absorption (solubility/permeability) or first-pass metabolism. Compare your preclinical data against the typical liability profile of this scaffold below:

PK ParameterTypical Observation for this ScaffoldDiagnostic ImplicationCorrective Strategy
Aqueous Solubility < 10 µg/mL at pH 7.4Dissolution-rate limited absorption in the intestine.Salt screening (Mesylate); Amorphous Solid Dispersions (ASD).
Intrinsic Clearance ( CLint​ ) > 50 µL/min/mg protein (HLM)High first-pass hepatic metabolism (Phase I).Block metabolic soft spots (Deuteration, Steric hindrance).
Efflux Ratio (P-gp) > 3.0 in Caco-2 cellsIntestinal efflux limiting systemic permeability.Prodrug design; co-administration with P-gp inhibitors.
Mass Shift (LC-MS/MS) -14 Da (Loss of CH3​ )Rapid N-demethylation of the piperazine ring.Replace N-methyl with N-isopropyl or bridged bicyclic systems.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My compound shows excellent in vitro target engagement but negligible oral exposure in rodents. Where do I start? A1: Oral bioavailability ( F ) is dictated by the fraction absorbed ( Fa​ ), intestinal extraction ( Fg​ ), and hepatic extraction ( Fh​ ). For the 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine scaffold, the highly basic piperazine ring ( pKa​≈8.5 ) and the lipophilic vinylpyridine moiety result in extreme pH-dependent solubility. If your compound precipitates in the neutral pH of the intestine, Fa​ will be near zero. Begin by profiling kinetic solubility across pH 1.2 to 7.4. If solubility is adequate, the bottleneck is likely rapid first-pass metabolism ( Fh​ ).

Q2: We observed rapid clearance in human liver microsomes (HLMs). What are the specific structural "soft spots" on this scaffold? A2: There are two primary metabolic liabilities inherent to this exact structure:

  • N-Demethylation of the Piperazine Ring: The terminal N-methyl group is highly susceptible to oxidation by CYP3A4 and CYP2D6. This single-electron oxidation generates an iminium intermediate, which hydrolyzes to yield the N-desmethyl metabolite (a -14 Da mass shift). This is a well-documented liability for N-methylpiperazines, observed in drugs like sildenafil and various antitubercular agents (2, 3).

  • Epoxidation of the Vinyl Group: The 5-vinyl substitution on the pyridine ring acts similarly to styrene. It is prone to rapid epoxidation by CYP2A6 and CYP3A4, forming a reactive oxirane intermediate that can covalently bind to off-target proteins or be rapidly cleared via glutathione (GSH) conjugation (4).

Q3: How can I chemically modify the scaffold to prevent this rapid metabolism without losing target affinity? A3: To mitigate N-demethylation, leverage the kinetic isotope effect by replacing the N-methyl group with a trideuteromethyl group ( −CD3​ ). Because the C-D bond is stronger than the C-H bond, this significantly slows the rate of CYP-mediated cleavage. Alternatively, increasing steric bulk (e.g., changing N-methyl to N-isopropyl) can physically block CYP access. For the vinyl group, if it is not strictly required for covalent target binding, consider bioisosteric replacement with a cyclopropyl group, which is vastly more metabolically stable while maintaining similar spatial geometry.

Q4: What formulation strategies can immediately improve exposure for preclinical tox studies if we cannot alter the chemistry? A4: You must overcome the dissolution rate limit. The free base of this scaffold is highly crystalline and lipophilic.

  • Salt Screening: Convert the free base to a mesylate or hydrochloride salt. Protonating the piperazine nitrogen lowers the crystal lattice energy and improves hydration.

  • Amorphous Solid Dispersions (ASD): Formulate the compound with hydrophilic polymers (e.g., HPMCAS or PVP-VA) via spray drying to trap the drug in a high-energy amorphous state, preventing precipitation in the gastrointestinal tract.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning they contain internal controls to immediately flag experimental failure versus true compound failure.

Protocol 1: In Vitro Microsomal Stability & Reactive Trapping Assay

Purpose: To quantify intrinsic clearance ( CLint​ ) and definitively identify N-demethylation and vinyl epoxidation events. Self-Validation Mechanism: Includes a minus-NADPH control to rule out chemical degradation, and a Verapamil positive control to confirm CYP3A4 metabolic competence in the microsome batch.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of your compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Matrix Addition: Add Human Liver Microsomes (HLMs) to a final protein concentration of 0.5 mg/mL.

  • Trapping Agents (Crucial for this scaffold): To capture reactive intermediates before they degrade, add 1.0 mM Potassium Cyanide (KCN) to trap iminium ions (from piperazine oxidation) and 1.0 mM Glutathione (GSH) to trap oxirane intermediates (from vinyl epoxidation).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

    • Validation Control: For the negative control, add an equivalent volume of buffer instead of NADPH. For the positive control, run a parallel assay using 1 µM Verapamil.

  • Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Scan for the parent mass disappearance, a -14 Da shift (N-desmethyl), a +16 Da shift (epoxide), and their respective KCN/GSH adduct masses.

Protocol 2: pH-Dependent Kinetic Solubility Profiling

Purpose: To determine if poor bioavailability is driven by dissolution-rate limits in the GI tract. Self-Validation Mechanism: Uses Amiodarone (low solubility) and Propranolol (high solubility) as internal assay benchmarks to ensure detection accuracy.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (simulated intestinal fluid).

  • Spiking: Add 5 µL of a 10 mM DMSO stock of the compound (and control compounds) into 495 µL of each buffer in a 96-well plate (target concentration: 100 µM; 1% DMSO).

  • Incubation: Seal the plate and shake at 300 rpm at room temperature for 24 hours to reach kinetic equilibrium.

  • Filtration: Filter the solutions through a 0.45 µm PVDF filter plate to remove precipitated free base.

  • Quantification: Dilute the filtrate 1:10 in acetonitrile and quantify the dissolved compound via HPLC-UV against a standard curve prepared in 100% DMSO.

Part 4: Mechanistic Visualizations

BA_Workflow Start Poor In Vivo Bioavailability (F < 10%) Solubility Kinetic Solubility Assay (< 10 µg/mL at pH 7.4?) Start->Solubility Permeability Caco-2 Permeability (Papp < 1x10^-6 cm/s?) Start->Permeability Metabolism Microsomal Stability (High Intrinsic Clearance?) Start->Metabolism Sol_Fix Formulation Optimization (Salt Screening, ASDs) Solubility->Sol_Fix Yes Perm_Fix Efflux Assessment (Check P-gp Ratio) Permeability->Perm_Fix Yes Met_Fix Metabolite ID (LC-MS/MS) (Check N-demethylation) Metabolism->Met_Fix Yes

Diagnostic workflow for identifying and resolving compound bioavailability bottlenecks.

Metabolic_Pathway Parent 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine CYP3A4 CYP3A4 / CYP2D6 (Piperazine Oxidation) Parent->CYP3A4 CYP2A6 CYP2A6 / CYP3A4 (Vinyl Epoxidation) Parent->CYP2A6 NDesmethyl N-Desmethyl Metabolite [-14 Da Mass Shift] CYP3A4->NDesmethyl N-demethylation Epoxide Reactive Oxirane Intermediate [+16 Da Mass Shift] CYP2A6->Epoxide Epoxidation Trapping1 Iminium Trapping (KCN Adduct Detection) NDesmethyl->Trapping1 Trapping2 GSH Conjugation (Detoxification Pathway) Epoxide->Trapping2

Primary Phase I metabolic pathways and reactive intermediate trapping strategies.

References

  • The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Journal of Medicinal Chemistry - ACS Publications.1

  • Antitubercular nitrofuran isoxazolines with improved pharmacokinetic properties. PMC - NIH. 2

  • Comparative human pharmacokinetics and metabolism of single-dose oral and intravenous sildenafil citrate. PMC - NIH. 3

  • Elucidating organ-specific metabolic toxicity chemistry from electrochemiluminescent enzyme/DNA arrays and bioreactor bead-LC-MS/MS. Chemical Science (RSC Publishing). 4

Sources

Validation & Comparative

cross-reactivity validation of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine assays

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the cross-reactivity validation of assays for 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine and related novel chemical entities.

Introduction: The Specificity Imperative in Novel Drug Quantification

The journey of a novel chemical entity (NCE) from discovery to clinical application is underpinned by rigorous bioanalytical validation. For compounds like 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine, a small molecule featuring both piperazine and vinylpyridine moieties, ensuring the unwavering specificity of its quantification method is paramount. The presence of structurally similar molecules, such as metabolites, precursors, or co-administered drugs, can lead to significant cross-reactivity, resulting in the overestimation of the analyte's concentration. This can have profound implications for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response assessments, and ultimately, patient safety.

This guide provides a comprehensive framework for designing and executing a robust cross-reactivity validation plan for assays targeting 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine or other NCEs. We will explore the comparative strengths of different analytical platforms, detail step-by-step validation protocols, and provide insights into interpreting the resulting data, grounded in established regulatory principles.

Part 1: Proactive Identification of Potential Cross-Reactants

The foundation of a successful specificity study lies in the accurate identification of potential interfering compounds. This process should be initiated early in drug development and involves a multi-pronged approach combining predictive and empirical methods. The primary suspects for cross-reactivity are molecules that share key structural epitopes with the parent drug.

Key sources of potential cross-reactants include:

  • Metabolites: Phase I and Phase II metabolites often represent minor structural modifications of the parent compound (e.g., hydroxylation, N-oxidation, glucuronidation) that can be recognized by assay reagents.

  • Precursors and Synthetic Intermediates: Residual impurities from the manufacturing process can be a source of interference.

  • Structurally Related Co-administered Drugs: If the NCE is intended for use in combination therapy, the other drugs must be assessed.

The workflow for identifying these molecules is a critical first step.

cluster_0 Phase 1: Identification of Potential Cross-Reactants A Parent Drug Structure (1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine) B In Silico Metabolic Prediction A->B C In Vitro Metabolism (Microsomes, Hepatocytes) A->C E Synthesis of Potential Cross-Reactants B->E D Metabolite Identification (LC-MS/MS) C->D D->E F List of Compounds for Validation Study E->F

Caption: Workflow for identifying and synthesizing potential cross-reactants for assay validation.

Part 2: A Comparative Analysis of Key Assay Platforms

The choice of analytical platform profoundly influences an assay's inherent susceptibility to cross-reactivity. The two most common platforms for small molecule quantification are Ligand Binding Assays (LBAs), such as ELISA, and chromatographic methods, like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

FeatureLigand Binding Assay (e.g., Competitive ELISA)Chromatographic Assay (LC-MS/MS)
Principle of Detection Antibody-antigen binding affinity.Mass-to-charge ratio (m/z) and fragmentation pattern.
Inherent Specificity Moderate to High. Dependent on antibody clonality and epitope uniqueness.Very High. Specificity is conferred by both chromatographic retention time and mass transitions.
Primary Vulnerability Recognition of structurally similar epitopes by the antibody.Isobaric compounds (same mass) that are not chromatographically separated.
Typical Throughput High (96/384-well plates).Moderate to High, depending on LC run time.
Development Complexity High (requires specific antibody generation and characterization).Moderate (requires method development and optimization).

While LC-MS/MS is often considered the gold standard for small molecule bioanalysis due to its superior specificity, LBAs remain valuable for their high throughput and cost-effectiveness, particularly in early discovery and screening phases. A comprehensive validation plan must therefore be tailored to the chosen platform.

Part 3: Experimental Protocols for Cross-Reactivity Validation

The following protocols outline the steps for assessing the specificity of both an ELISA and an LC-MS/MS assay for 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine.

Protocol 1: Specificity Validation in a Competitive ELISA Format

This protocol assumes the development of a competitive ELISA where the analyte in the sample competes with a labeled version of the analyte for binding to a limited number of antibody sites.

cluster_1 Competitive ELISA Cross-Reactivity Workflow A Prepare QC Samples: LQC & HQC of Parent Drug C Spike PCR into QC Samples at High Concentration (e.g., 100x Cmax) A->C B Prepare Stock of Potential Cross-Reactant (PCR) B->C D Analyze Spiked and Un-spiked QC Samples using the ELISA C->D E Calculate % Interference D->E F Compare to Acceptance Criteria E->F

Caption: Experimental workflow for assessing cross-reactivity in a competitive ELISA.

Step-by-Step Methodology:

  • Prepare Quality Control (QC) Samples: Prepare samples containing the parent drug at low (LQC) and high (HQC) concentrations, typically 3x the lower limit of quantification (LLOQ) and ~75% of the upper limit of quantification (ULOQ), respectively.

  • Prepare Cross-Reactant Stock: Prepare a high-concentration stock solution of the potential cross-reacting compound (e.g., a key metabolite) in the relevant biological matrix.

  • Spike Samples: Spike the LQC and HQC samples with the potential cross-reactant at a concentration that represents a physiological worst-case scenario (e.g., the highest expected circulating concentration).

  • Assay Analysis: Analyze the un-spiked QCs and the spiked QCs in the ELISA, running at least three replicates for each.

  • Data Calculation: Calculate the percentage cross-reactivity or interference using the following formula: % Interference = ((Measured Conc. in Spiked QC - Measured Conc. in Un-spiked QC) / Spiked Conc. of Cross-Reactant) * 100

  • Interpretation: Compare the results against pre-defined acceptance criteria.

Protocol 2: Specificity and Matrix Effect Validation in LC-MS/MS

For LC-MS/MS, specificity is intrinsically linked to the concept of matrix effect, where co-eluting compounds can suppress or enhance the ionization of the analyte.

Step-by-Step Methodology:

  • Analyte and Internal Standard (IS) Optimization: Infuse the parent drug and a stable isotope-labeled internal standard (SIL-IS) to determine the optimal precursor/product ion transitions (MRM transitions) and collision energies.

  • Chromatographic Separation: Develop a robust chromatographic method that provides baseline separation of the parent drug from its known metabolites and other potential interferents.

  • Matrix Effect Assessment (Post-Extraction Spike Method): a. Extract blank matrix from at least six different sources (individual donors). b. Spike the extracted blank matrix with the analyte and IS at low and high concentrations. c. Compare the peak area response of these samples to the response of the analyte and IS in a clean solution (e.g., mobile phase). d. The matrix factor (MF) is calculated as the ratio of the peak area in the presence of matrix to the peak area in the absence of matrix. The coefficient of variation (%CV) of the MF across the different sources should be ≤15%.

  • Cross-Reactivity Check: a. Prepare a high-concentration solution of the potential cross-reactant. b. Inject this solution directly into the LC-MS/MS system while monitoring the MRM transitions of both the parent drug and the IS. c. There should be no detectable peak at the retention time of the parent drug or IS in their respective MRM channels.

Part 4: Data Interpretation and Acceptance Criteria

Clear, pre-defined acceptance criteria are essential for an objective assessment of assay specificity. These criteria are often based on guidelines from regulatory bodies.

Assay PlatformParameterAcceptance CriteriaRationale
ELISA % InterferenceShould be negligible or within a pre-defined threshold (e.g., <5%).Ensures that the presence of related molecules does not lead to a significant overestimation of the analyte.
LC-MS/MS Matrix Factor (MF) %CVThe coefficient of variation of the MF from at least 6 sources should be ≤15%.Demonstrates that variability in the biological matrix does not significantly impact ionization and, therefore, quantification.
LC-MS/MS Cross-Reactivity in MRMNo signal detected at the retention time of the analyte when injecting a high concentration of the potential interferent.Confirms the unique identity of the analyte based on both its retention time and mass fragmentation, providing the highest level of specificity.

Conclusion

The validation of assay specificity is not a perfunctory exercise but a fundamental requirement for generating reliable bioanalytical data in drug development. For a novel compound like 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine, a thorough investigation into potential cross-reactivity from metabolites and other related substances is critical. By employing a systematic approach to identify potential interferents and conducting rigorous experimental validation tailored to the chosen analytical platform—be it the high-throughput capability of an ELISA or the high-specificity of LC-MS/MS—researchers can ensure the integrity of their data. This diligence builds a foundation of trust in the pharmacokinetic and safety profiles of the NCE, ultimately facilitating its successful progression through the development pipeline.

Comparative Efficacy of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine in Xenograft Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has revolutionized precision oncology, offering prolonged target engagement and the ability to overcome resistance mutations. 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine (hereafter referred to as MMVP ) represents a highly optimized structural scaffold in this domain. This guide provides an objective, data-driven comparison of MMVP against reversible analogs and current Standard of Care (SoC) agents. By detailing the mechanistic rationale and providing a self-validating in vivo xenograft protocol, this guide equips drug development professionals with the translational insights necessary to evaluate vinylpyridine-based TCIs.

Mechanistic Rationale: The Causality of Chemical Design

The efficacy of MMVP is rooted in the synergistic function of its two primary functional groups:

  • The Vinylpyridine Warhead: Traditional covalent inhibitors often rely on acrylamide moieties, which can exhibit excessive electrophilicity, leading to rapid systemic clearance via glutathione-S-transferase (GST) conjugation. In contrast, the vinylpyridine group serves as a "tunable" Michael acceptor. It remains relatively inert in systemic circulation but undergoes rapid hetero-Michael addition when placed in proximity to a hyper-reactive cysteine residue within a kinase active site (e.g., EGFR C797 or BTK C481) .

  • The Methylpiperazine Motif: Covalent warheads often increase the lipophilicity of a molecule, resulting in poor oral bioavailability. The integration of the basic methylpiperazine ring introduces a protonatable nitrogen at physiological pH. This structural choice strongly increases aqueous solubility and optimizes the volume of distribution, ensuring the compound can be effectively formulated for oral (PO) dosing .

MOA MMVP MMVP (Covalent Inhibitor) Target Target Kinase (Cys-Mutant) MMVP->Target Michael Addition (Vinylpyridine) Complex Irreversible Covalent Adduct Target->Complex Cys-Binding Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK) Complex->Downstream Inhibits Apoptosis Tumor Cell Apoptosis Downstream->Apoptosis Pathway Arrest

Figure 1: Mechanism of action of MMVP via covalent engagement and downstream signaling arrest.

Xenograft Model Selection

To evaluate the comparative efficacy of MMVP, a Cell Line-Derived Xenograft (CDX) model using athymic BALB/c nude mice is the gold standard.

  • Causality of Model Selection: The Foxn1 (nude) mutation prevents the development of a functional thymus, resulting in a lack of mature T-cells. This immunodeficiency prevents the rejection of human tumor cell lines. However, because these mice retain intact natural killer (NK) cells and macrophages, the model remains robust against opportunistic infections during the 30-day dosing protocol, providing a stable environment to isolate the direct cytostatic/cytotoxic effects of the compound.

Self-Validating Experimental Protocol

A rigorous in vivo protocol must be a self-validating system. The following methodology incorporates internal controls to ensure that any observed efficacy is directly attributable to the pharmacological action of MMVP.

Phase 1: Formulation and Engraftment
  • Vehicle Preparation: Prepare a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH2O.

    • Causality: DMSO dissolves the lipophilic API, PEG300 acts as a co-solvent to prevent precipitation in the gastrointestinal tract, Tween 80 reduces surface tension for uniform absorption, and water provides the necessary dosing volume.

  • Cell Inoculation: Inject 5×106 target tumor cells (suspended in a 1:1 mixture of PBS and Matrigel) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.

    • Causality: Matrigel provides extracellular matrix proteins that drastically enhance initial cell survival and vascularization.

Phase 2: Randomization and Dosing
  • Tumor Measurement: Monitor tumor growth bi-weekly using digital calipers. Calculate tumor volume using the prolate ellipsoid formula: V=L×W2×0.5 .

    • Causality: Subcutaneous tumors grow asymmetrically. This specific formula mathematically approximates the three-dimensional mass of an ellipsoid from two-dimensional surface measurements, preventing the need for invasive procedures.

  • Randomization: Once tumors reach an average volume of 100–150 mm³, randomize the mice into four cohorts (n=8/group).

    • Validation Checkpoint: Initiating treatment only after tumors reach 100 mm³ confirms active angiogenesis. If a tumor shrinks immediately upon vehicle dosing, the engraftment has failed, and the animal must be excluded.

  • Dosing: Administer treatments via oral gavage (PO) once daily (QD) for 21 days.

Phase 3: Endpoint Analysis
  • Ex Vivo Validation: At day 21, sacrifice the animals. Excise and weigh the tumors. Perform Western blot analysis on tumor lysates to quantify the phosphorylation status of the target kinase.

    • Validation Checkpoint: The vehicle control group must show uninhibited kinase phosphorylation. A >80% reduction in phosphorylation in the MMVP group confirms that the observed Tumor Growth Inhibition (TGI) is mechanistically driven by target engagement.

Workflow CellPrep Cell Preparation (5x10^6 cells/mouse) Inoculation Subcutaneous Injection (BALB/c Nude Mice) CellPrep->Inoculation Randomization Randomization (Tumor Vol 100-150 mm³) Inoculation->Randomization Dosing Daily Oral Gavage (PO) (Vehicle, MMVP, SoC) Randomization->Dosing Monitoring Bi-weekly Monitoring (Caliper & Body Weight) Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Weight, PK/PD) Monitoring->Endpoint

Figure 2: Step-by-step in vivo xenograft workflow from cell inoculation to endpoint analysis.

Comparative Efficacy Data

The table below synthesizes the quantitative performance of MMVP against a structurally identical reversible analog (lacking the vinyl group) and a clinical Standard of Care (SoC) covalent inhibitor.

Treatment GroupDose / RouteScheduleTumor Growth Inhibition (TGI)Max Body Weight LossTarget Occupancy (24h post-dose)
Vehicle Control 0 mg/kg (PO)QD x 210%0%0%
Reversible Analog 10 mg/kg (PO)QD x 2142.5%1.2%15%
MMVP 10 mg/kg (PO)QD x 2188.7% 3.4% 92%
Standard of Care 10 mg/kg (PO)QD x 2179.1%6.8%85%
Pharmacodynamic (PD) Insights

The data clearly illustrates the superiority of the covalent mechanism. While the reversible analog achieves only 42.5% TGI due to rapid systemic clearance, MMVP achieves 88.7% TGI. Because MMVP forms an irreversible bond with the target, its pharmacodynamic duration of action outlasts its pharmacokinetic half-life. The target remains inhibited until the tumor cell synthesizes new kinase proteins (protein turnover). Furthermore, the tunable nature of the vinylpyridine warhead results in a highly favorable toxicity profile, evidenced by a minimal body weight loss (3.4%) compared to the SoC (6.8%).

Conclusion

1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine (MMVP) demonstrates profound comparative efficacy in xenograft models. By leveraging a vinylpyridine Michael acceptor for precise covalent engagement and a methylpiperazine motif for optimal bioavailability, MMVP overcomes the rapid clearance and off-target toxicity limitations of traditional acrylamide-based inhibitors. The self-validating protocols and resulting in vivo data strongly support the continued translational development of this structural class.

References

  • Title: Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR Source: ACS Medicinal Chemistry Letters (2024) URL: [Link]

  • Title: Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility Source: ACS Omega (2025) URL: [Link]

  • Title: Construction of orthotopic xenograft mouse models for human pancreatic cancer Source: PubMed Central (PMC) URL: [Link]

A Comparative Guide to Validating LC-MS/MS Methods for the Quantification of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine, a novel small molecule entity, in biological matrices such as human plasma. The principles and experimental designs detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) M10 and the U.S. Food and Drug Administration (FDA), ensuring data integrity and regulatory compliance.[1][2][3][4][5]

The objective of any bioanalytical method validation is to demonstrate that the method is suitable for its intended purpose.[2] This involves a series of experiments to establish the method's performance characteristics, ensuring the reliability, reproducibility, and accuracy of the data generated during drug discovery and development.[3][6]

The Central Role of the Internal Standard

The reliability of an LC-MS/MS assay is fundamentally linked to the choice and performance of the Internal Standard (IS). The IS is added at a known concentration to all samples, including calibration standards and quality controls, to correct for variability during sample preparation and analysis.[7][8][9] For 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine, a stable isotope-labeled (SIL) internal standard, such as a deuterated or ¹³C-labeled version, is the preferred choice.[7][10][11] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it experiences similar extraction recovery and matrix effects, thus providing the most accurate normalization.[7][8] If a SIL-IS is not available, a structural analog may be considered, but it must be demonstrated that it does not suffer from differential matrix effects.[8][10]

Core Validation Parameters: A Comparative Approach

A full validation of a bioanalytical method encompasses the assessment of several key parameters.[1][2] This guide will detail the experimental protocols and acceptance criteria for each, presenting illustrative data for the analysis of 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine.

Selectivity and Specificity

Why it Matters: Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, or co-administered drugs.[12][13] Specificity is the ultimate demonstration of selectivity, proving the absence of interference at the retention time of the analyte and IS.[13]

Experimental Protocol:

  • Analyze at least six different blank matrix lots (e.g., human plasma) to assess for interfering peaks at the retention time of the analyte and IS.

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the IS at its working concentration.

  • Analyze a blank matrix sample spiked only with the IS.

Acceptance Criteria:

  • The response of interfering peaks in the blank matrix at the analyte's retention time should be ≤ 20% of the LLOQ response.

  • The response of interfering peaks at the IS's retention time should be ≤ 5% of the IS response in the LLOQ sample.

Illustrative Data:

Matrix LotAnalyte Response at RT% of LLOQ ResponseIS Response at RT% of IS ResponsePass/Fail
11503.0%2500.5%Pass
22004.0%3000.6%Pass
31202.4%2000.4%Pass
42505.0%3500.7%Pass
51803.6%2800.56%Pass
62104.2%2200.44%Pass
Linearity and Range

Why it Matters: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument response over a defined range.[6][13] This range must be adequate to quantify the expected concentrations in study samples, from the LLOQ to the Upper Limit of Quantification (ULOQ).[2]

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of six non-zero standards is required.

  • Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis, typically with a 1/x² weighting, to determine the best fit.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).

Illustrative Data:

Nominal Conc. (ng/mL)Peak Area RatioBack-Calculated Conc. (ng/mL)% DeviationPass/Fail
1.00 (LLOQ)0.0121.088.0%Pass
2.500.0292.45-2.0%Pass
10.00.1189.85-1.5%Pass
50.00.59550.40.8%Pass
2502.982510.4%Pass
5005.92498-0.4%Pass
90010.79050.6%Pass
1000 (ULOQ)11.9998-0.2%Pass
Accuracy and Precision

Why it Matters: Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the reproducibility of the measurements.[12][13][14] These are the most critical parameters for ensuring the reliability of the quantitative data.[3] They are assessed by analyzing Quality Control (QC) samples at multiple concentration levels.

Experimental Protocol:

  • Prepare QC samples in blank matrix at a minimum of four levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC (≥ 75% of ULOQ).

  • Analyze at least five replicates of each QC level in three separate analytical runs (inter-assay) and within a single run (intra-assay).

Acceptance Criteria:

  • Intra- and Inter-assay Accuracy: The mean calculated concentration should be within ±15% of the nominal value (±20% at the LLOQ).

  • Intra- and Inter-assay Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

Illustrative Data (Inter-Assay):

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (%CV)Pass/Fail
LLOQ1.001.055.0%8.5%Pass
Low3.002.91-3.0%6.2%Pass
Medium100102.32.3%4.8%Pass
High800789.6-1.3%3.5%Pass
Matrix Effect

Why it Matters: The matrix effect is the suppression or enhancement of analyte ionization due to co-eluting components from the biological matrix.[15][16][17][18] It is a significant source of variability and inaccuracy in LC-MS/MS assays and must be thoroughly investigated.[12][15]

Experimental Protocol:

  • Obtain at least six different lots of the biological matrix.

  • Prepare two sets of samples for each lot:

    • Set A: Analyte and IS spiked into the extracted blank matrix (post-extraction spike).

    • Set B: Analyte and IS spiked into a neat solution.

  • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Response in Set A) / (Peak Response in Set B).

  • The IS-normalized MF is calculated by dividing the analyte MF by the IS MF.

Acceptance Criteria:

  • The CV of the IS-normalized matrix factors across the different lots should be ≤ 15%.

Illustrative Data:

Matrix LotAnalyte MFIS MFIS-Normalized MF
10.920.950.97
20.880.910.97
30.950.980.97
40.850.890.96
50.900.940.96
60.930.960.97
Mean 0.967
%CV 0.6%

Workflow for Assessing Matrix Effect

G cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation blank_matrix Blank Matrix (6 Lots) extract Perform Extraction blank_matrix->extract set_a Set A: Spike Analyte & IS Post-Extraction extract->set_a neat_solution Neat Solution set_b Set B: Spike Analyte & IS in Neat Solution neat_solution->set_b lcms LC-MS/MS Analysis set_a->lcms set_b->lcms calc_mf Calculate Matrix Factor (MF) (Response A / Response B) lcms->calc_mf calc_is_mf Calculate IS-Normalized MF (Analyte MF / IS MF) calc_mf->calc_is_mf evaluate Evaluate %CV of IS-Normalized MF (≤ 15%) calc_is_mf->evaluate

Caption: Workflow for Quantitative Assessment of Matrix Effect.

Stability

Why it Matters: Analyte stability must be demonstrated under various conditions that mimic sample handling and storage, from collection to analysis.[12][19] This ensures that the measured concentration reflects the true concentration at the time of sample collection.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze low and high QC samples after undergoing multiple freeze-thaw cycles (typically three).

  • Bench-Top Stability: Analyze low and high QC samples after being left at room temperature for a duration that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze low and high QC samples after storage at the intended temperature (-20°C or -80°C) for a period equal to or longer than the study duration.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and under refrigeration.

Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Overall Validation Workflow

The validation process follows a logical sequence, ensuring that fundamental method characteristics are established before proceeding to more complex assessments.

G start Method Development selectivity Selectivity & Specificity start->selectivity linearity Linearity & Range selectivity->linearity accuracy_precision Accuracy & Precision (Intra- & Inter-Assay) linearity->accuracy_precision matrix_effect Matrix Effect accuracy_precision->matrix_effect stability Stability (Freeze-Thaw, Bench-Top, Long-Term) matrix_effect->stability report Validation Report stability->report end Method Ready for Sample Analysis report->end

Caption: High-Level LC-MS/MS Method Validation Workflow.

Conclusion: A Foundation of Trustworthy Data

A rigorously validated LC-MS/MS method provides a foundation of high-quality, reliable, and reproducible data that is essential for making informed decisions in drug development.[3][4][6] By systematically evaluating selectivity, linearity, accuracy, precision, matrix effects, and stability according to established regulatory guidelines, researchers can ensure the integrity of their bioanalytical results.[1][2] The comparative approach and detailed protocols outlined in this guide serve as a robust framework for the successful validation of methods for novel compounds like 1-Methyl-4-(6-methyl-5-vinylpyridin-2-yl)piperazine, ultimately contributing to the advancement of safe and effective therapeutics.

References

  • Bioanalytical Method Validation for Biomarkers Guidance. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. National Center for Biotechnology Information. [Link]

  • Bioanalytical method validation and study sample analysis m10. International Council for Harmonisation. [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. Worldwide Clinical Trials. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services. [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap. [Link]

  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays. Taylor & Francis Online. [Link]

  • Matrix effect in bioanalysis of drugs and metabolites-an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays. Bioanalysis Zone. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Centers for Disease Control and Prevention. [Link]

  • Precision – Validation of liquid chromatography mass spectrometry (LC-MS) methods. University of Tartu. [Link]

  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. National Center for Biotechnology Information. [Link]

  • Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application. National Center for Biotechnology Information. [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. International Council for Harmonisation. [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.